Z-His-Lys(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
252573-91-4 |
|---|---|
Molecular Formula |
C25H35N5O7 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C25H35N5O7/c1-25(2,3)37-23(34)27-12-8-7-11-19(22(32)33)29-21(31)20(13-18-14-26-16-28-18)30-24(35)36-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15H2,1-3H3,(H,26,28)(H,27,34)(H,29,31)(H,30,35)(H,32,33)/t19-,20-/m0/s1 |
InChI Key |
XVRBYXUFMBHJOI-PMACEKPBSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
sequence |
HX |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Z-His-Lys(Boc)-OH: A Cornerstone Dipeptide for Advanced Peptide Synthesis and Drug Discovery
For the discerning researcher in peptide chemistry and drug development, the strategic selection of building blocks is paramount to success. Among these, the orthogonally protected dipeptide, Z-His-Lys(Boc)-OH (Nα-Benzyloxycarbonyl-L-histidyl-Nε-tert-butoxycarbonyl-L-lysine), stands out as a versatile and powerful tool. This guide provides an in-depth exploration of its synthesis, purification, characterization, and strategic applications, grounded in the principles of robust scientific methodology.
Foundational Principles: The Strategic Advantage of Orthogonal Protection
The core utility of this compound lies in its orthogonal protection scheme. The benzyloxycarbonyl (Z) group protecting the N-terminus of histidine and the tert-butoxycarbonyl (Boc) group on the lysine side-chain offer distinct chemical labilities. This allows for the selective deprotection of either terminus, a critical feature for the synthesis of complex peptides, including branched and cyclic structures.
The Z group is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid, while the Boc group is labile to milder acids such as trifluoroacetic acid (TFA). This differential stability is the cornerstone of its application in both solid-phase and solution-phase peptide synthesis.
Synthesis of this compound: A Step-by-Step Methodology
The synthesis of this dipeptide requires a carefully controlled sequence of protection and coupling steps. The following protocol outlines a reliable and efficient approach.
Materials and Reagents
| Reagent | Grade | Supplier |
| Z-His-OH | Peptide Synthesis Grade | Major Chemical Supplier |
| H-Lys(Boc)-OH | Peptide Synthesis Grade | Major Chemical Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Major Chemical Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Major Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier |
| 10% Citric Acid | ACS Grade | Major Chemical Supplier |
| Brine | ACS Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier |
Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Z-His-OH (1 equivalent) and H-Lys(Boc)-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
pH Adjustment: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) dropwise to maintain a slightly basic pH.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup - Filtration: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% citric acid solution (twice), saturated sodium bicarbonate solution (twice), and brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
Purification: Achieving High Purity for Demanding Applications
The purity of this compound is critical for its successful use in peptide synthesis. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Purification Workflow
Caption: Alternative purification pathways for this compound.
Purification Protocols
-
Crystallization (Preferred for larger scales):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Slowly add a non-polar co-solvent, like hexanes, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4 °C to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Chromatography (For smaller scales or difficult purifications):
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization: Ensuring Structural Integrity and Purity
Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the Z group, the imidazole protons of histidine, the α-protons of both amino acids, the lysine side-chain protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bond and protecting groups, aromatic carbons, imidazole carbons, and aliphatic carbons of the amino acid side chains. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the dipeptide. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of ≥98% under optimized chromatographic conditions. |
Illustrative ¹H NMR Data (in DMSO-d₆)
-
δ 8.1-8.3 (m, 2H): Amide protons
-
δ 7.5-7.7 (s, 1H): Imidazole C2-H
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the Z group
-
δ 6.8-7.0 (s, 1H): Imidazole C4(5)-H
-
δ 5.0-5.1 (s, 2H): Benzylic protons of the Z group
-
δ 4.2-4.4 (m, 2H): α-protons of His and Lys
-
δ 2.8-3.1 (m, 4H): β-protons of His and ε-protons of Lys
-
δ 1.2-1.8 (m, 6H): β, γ, δ-protons of Lys
-
δ 1.3-1.4 (s, 9H): tert-butyl protons of the Boc group
Strategic Applications in Peptide Science and Drug Development
The unique structural features of this compound make it a valuable precursor in several advanced applications.
Synthesis of Branched and Cyclic Peptides
The orthogonal protecting groups are ideal for creating branched peptides. The Boc group on the lysine side-chain can be selectively removed to allow for the elongation of a peptide chain from this position, while the main chain is extended from the N-terminus after deprotection of the Z group. This is particularly useful in the development of vaccine candidates and drug delivery systems.
Preparation of Peptide Fragments for Convergent Synthesis
This compound can be used to synthesize dipeptide fragments that are subsequently coupled in a convergent solid-phase or solution-phase strategy. This approach can improve the overall yield and purity of the final peptide product, especially for long and complex sequences.
Introduction of Specific Functionalities
The histidine and lysine residues offer sites for specific modifications. The imidazole ring of histidine can be involved in metal chelation or act as a catalytic residue in synthetic enzymes. The ε-amino group of lysine, after deprotection, is a common site for the attachment of labels (e.g., fluorophores, biotin), cross-linkers, or drug conjugates.
Conclusion
This compound is more than just a protected dipeptide; it is a strategic tool that offers synthetic flexibility and control. A thorough understanding of its synthesis, purification, and characterization is essential for its effective implementation in the laboratory. By leveraging its unique properties, researchers can unlock new possibilities in the design and synthesis of complex peptides for a wide range of applications in medicine and biotechnology.
References
- Note: As a language model, I am unable to generate a live, clickable reference list with URLs.
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
A Technical Guide to the Synthesis and Characterization of Z-His-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug development, the precise assembly of amino acid building blocks is paramount. Protected dipeptides serve as crucial intermediates in the synthesis of complex peptide structures. This guide provides an in-depth technical overview of N-α-Carbobenzyloxy-L-histidyl-N-ε-tert-butyloxycarbonyl-L-lysine (Z-His-Lys(Boc)-OH), a dipeptide derivative of significant interest. This document will detail its chemical properties, a comprehensive synthesis protocol, methods for its characterization, and its potential applications, offering a foundational resource for researchers in the field.
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. In this compound, the benzyloxycarbonyl (Z) group protects the N-terminus of histidine, while the tert-butyloxycarbonyl (Boc) group safeguards the side chain of lysine. This orthogonal protection scheme allows for selective deprotection and further elongation of the peptide chain, making it a versatile building block in both solid-phase and solution-phase peptide synthesis.
Core Molecular Attributes
The fundamental properties of this compound are derived from its constituent amino acids and protecting groups.
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino}-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | Inferred from Structure |
| CAS Number | 252573-91-4 | [1] |
| Molecular Formula | C25H34N5O7 | Calculated |
| Molecular Weight | 516.57 g/mol | Calculated |
Constituent Building Blocks: Physicochemical Properties
A thorough understanding of the starting materials is critical for a successful synthesis.
Z-His-OH (N-α-Carbobenzyloxy-L-histidine)
The Z group provides robust protection for the α-amino group of histidine.[2] It is typically a white to off-white powder, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.[3] This solubility profile is advantageous for its use in various peptide synthesis protocols.[3]
H-Lys(Boc)-OH (N-ε-tert-butyloxycarbonyl-L-lysine)
This derivative of lysine has its reactive side-chain amino group protected by the acid-labile Boc group. It presents as a white crystalline powder with slight solubility in water but is soluble in organic solvents like DMSO.[4][5] Its high melting point of approximately 250 °C (with decomposition) is a notable characteristic.[4]
Solution-Phase Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the coupling of Z-His-OH and H-Lys(Boc)-OH in a solution-phase approach. This method offers flexibility and is well-suited for the preparation of dipeptide fragments.
Causality of Experimental Choices
The choice of a solution-phase synthesis is deliberate. It allows for straightforward purification of the dipeptide product, which can be challenging in solid-phase synthesis at this scale. The selection of coupling reagents is critical to ensure efficient peptide bond formation while minimizing side reactions and racemization. Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and effective combination for mitigating these risks.
Experimental Workflow Diagram
Caption: Solution-phase synthesis workflow for this compound.
Step-by-Step Methodology
-
Reactant Preparation:
-
In a round-bottom flask, dissolve 1 equivalent of Z-His-OH and 1.1 equivalents of HOBt in anhydrous dimethylformamide (DMF).
-
In a separate flask, dissolve 1 equivalent of H-Lys(Boc)-OH in anhydrous DMF, and add 1 equivalent of N-methylmorpholine (NMM) as a base.
-
-
Coupling Reaction:
-
Combine the two solutions from step 1.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of DCC dissolved in a small amount of DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
The by-product, dicyclohexylurea (DCU), will precipitate out of solution. Remove the DCU by filtration.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid. The product should appear as a white to off-white powder.[6]
-
Characterization and Quality Control
Ensuring the identity and purity of the synthesized dipeptide is crucial for its subsequent use.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound. The expected molecular ion peak [M+H]+ would be at m/z 517.57.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide.[7] Key diagnostic signals in the ¹H NMR spectrum would include the aromatic protons of the Z group, the imidazole protons of histidine, the α-protons of both amino acid residues, and the characteristic signal for the tert-butyl protons of the Boc group. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for a more detailed assignment of the proton and carbon signals.[8]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several areas of research.
Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of longer peptides. The orthogonal protecting groups allow for selective deprotection and chain elongation at either the C-terminus or the N-terminus. For instance, the Boc group can be removed under acidic conditions to allow for further modification of the lysine side chain, while the Z group can be removed by catalytic hydrogenation to expose the N-terminal amine for subsequent coupling reactions.[2]
Development of Bioactive Peptides
Histidine-lysine containing peptides have demonstrated a range of biological activities. Histidine-rich peptides are known to act as endosomolytic agents, which is a desirable property for drug delivery applications.[9] Peptides containing both histidine and lysine have been investigated as carriers for nucleic acids.[10] Therefore, this compound can serve as a key intermediate in the synthesis of novel therapeutic peptides and drug delivery systems. The presence of the lysine residue also provides a site for the attachment of other molecules, such as fluorescent dyes or targeting ligands.[11]
Conclusion
This compound is a strategically protected dipeptide with significant utility in the field of peptide chemistry. This guide has provided a comprehensive overview of its molecular properties, a detailed protocol for its solution-phase synthesis, and methods for its characterization. The potential applications of this dipeptide in the development of bioactive peptides and drug delivery systems underscore its importance as a versatile research tool. By following the principles of sound chemical synthesis and rigorous characterization outlined in this document, researchers can confidently utilize this compound in their endeavors to advance the frontiers of science and medicine.
References
-
Vázquez, E., & Villaverde, A. (2013). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 12, 101. Available from: [Link].
-
H-Lys(Boc)-OH. ChemBK. (2024-04-10). Available from: [Link].
-
Amino acid. Wikipedia. Available from: [Link].
-
Peptide synthesis. Wikipedia. Available from: [Link].
-
Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides. Available from: [Link].
-
Hipkiss, A. R. (2014). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of clinical and experimental cardiology, 5(5), 1000311. Available from: [Link].
-
Ashenhurst, J. (2019-02-15). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link].
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link].
-
Diaz-Rodriguez, V., Ganusova, E., Rappe, A. T., Becker, J. M., & Distefano, M. D. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of visualized experiments : JoVE, (126), 55829. Available from: [Link].
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. Available from: [Link].
-
12.5: Peptide Synthesis- Solution-Phase. (2025-04-28). Chemistry LibreTexts. Available from: [Link].
-
Planning a Peptide Synthesis. AAPPTec. Available from: [Link].
-
Lättig-Tünnemann, G., Prinz, M., Hoffmann, D., Behm, C., & Wadhwani, P. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International journal of molecular sciences, 22(10), 5348. Available from: [Link].
-
Falciani, C., Lozzi, L., Pini, A., & Bracci, L. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules (Basel, Switzerland), 24(23), 4290. Available from: [Link].
- Preparation method of double-protection lysine with Boc side-chain amino protection. (2016). Google Patents.
-
Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. ResearchGate. (2016-02-29). Available from: [Link].
-
Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme. Available from: [Link].
-
Leng, Q., Scaria, P., & Rolland, A. (2007). Histidine-Lysine Peptides as Carriers of Nucleic Acids. Drug News & Perspectives, 20(2), 77-86. Available from: [Link].
-
mp-625830: Zn(HO)2 (Orthorhombic, P2_12_12_1, 19). Materials Project. Available from: [Link].
-
H-Lys(Boc)-OH. RayBiotech. Available from: [Link].
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Organic Process Research & Development, 20(3), 661-669. Available from: [Link].
-
peptide nmr. Available from: [Link].
-
Title: Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link].
-
Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. PubChem. Available from: [Link].
-
Microencapsulation of Idesia polycarpa Oil: Physicochemical Properties via Spray Drying vs. Freeze Drying. MDPI. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to the Chemical Structure and Applications of Z-His-Lys(Boc)-OH Dipeptide
This guide provides a comprehensive technical overview of the dipeptide Nα-benzyloxycarbonyl-L-histidyl-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Z-His-Lys(Boc)-OH. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, synthesis, characterization, and its strategic importance as a building block in synthetic peptide chemistry.
Foundational Chemistry of this compound
The dipeptide this compound is a meticulously designed synthetic fragment crucial for the stepwise construction of complex peptides. Its structure is a testament to the strategic use of protecting groups, a cornerstone of modern peptide synthesis. This molecule is composed of two amino acids, L-histidine and L-lysine, linked by a peptide bond. The reactivity of the amino acid side chains and termini are controlled through the use of the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.
The selection of these protecting groups is deliberate, offering orthogonal stability that allows for selective deprotection and further elongation of the peptide chain. The Z group, protecting the α-amino group of histidine, is stable under the acidic conditions used to remove the Boc group, but can be cleaved under different conditions, typically through hydrogenolysis[1]. Conversely, the Boc group, safeguarding the ε-amino group of the lysine side chain, is labile to acid treatment[1]. This orthogonality is fundamental to its application in both solid-phase and solution-phase peptide synthesis strategies.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 252573-91-4 | [2][3] |
| Molecular Formula | C25H35N5O7 | [2][3] |
| Molecular Weight | 517.57 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF and DMSO | |
| Storage | Store at -20°C for long-term stability |
Spectroscopic Data for Related Compounds:
-
Boc-His(Boc)-OH (CAS: 17791-52-5)
-
Used in solid-phase peptide synthesis to minimize racemization of the histidine residue.[6]
-
Synthesis and Purification: A Methodological Approach
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of an N-terminally protected histidine derivative with a C-terminally protected lysine derivative. A generalized workflow is presented below, drawing from established peptide coupling methodologies.
Synthesis of Precursors
The synthesis of the dipeptide begins with the preparation of the appropriately protected amino acid precursors:
-
Nα-Z-L-Histidine (Z-His-OH): This can be synthesized by reacting L-histidine with benzyl chloroformate under basic conditions. The imidazole side chain of histidine presents a challenge due to its nucleophilicity, which can lead to side reactions. Therefore, a transient protection of the imidazole nitrogen or careful control of reaction conditions is crucial.[7]
-
Nε-Boc-L-Lysine (H-Lys(Boc)-OH): This is prepared by the selective protection of the ε-amino group of L-lysine with di-tert-butyl dicarbonate ((Boc)₂O).[6]
Dipeptide Coupling
The coupling of Z-His-OH and H-Lys(Boc)-OH to form the peptide bond is the critical step. A common approach involves the use of a coupling agent to activate the carboxylic acid of Z-His-OH, facilitating nucleophilic attack by the α-amino group of H-Lys(Boc)-OH.
A Representative Solution-Phase Coupling Protocol:
-
Activation of Z-His-OH: Dissolve Z-His-OH (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling reagent such as TBTU (1.1 equivalents) and an additive like HOBt (1.1 equivalents) to form the activated ester.[8]
-
Coupling Reaction: To the activated Z-His-OH solution, add H-Lys(Boc)-OH (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the reaction mixture and facilitate the coupling.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction to remove water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the pure this compound dipeptide.
Caption: Generalized workflow for the synthesis of this compound.
Strategic Applications in Drug Discovery and Peptide Synthesis
The dipeptide this compound is a valuable building block in the synthesis of more complex peptides with potential therapeutic applications. The presence of the reactive imidazole side chain of histidine and the primary amine of the lysine side chain makes peptides containing these residues interesting for various biological interactions.
-
Incorporation into Bioactive Peptides: This dipeptide can be used in the synthesis of peptide hormones, neuropeptides, and enzyme inhibitors. For instance, the His-Lys motif is found in various naturally occurring peptides and can be crucial for their biological activity.
-
Fragment Condensation: this compound can be deprotected at either the N-terminus (by removal of the Z group) or the C-terminus (after activation) to allow for its use in fragment condensation strategies for the synthesis of longer peptides. This approach can improve the efficiency of synthesizing large and complex peptide chains.
-
Development of Peptide-Based Drugs: The unique chemical properties of the histidine and lysine side chains can be exploited in the design of peptide-based drugs. The imidazole group of histidine can act as a proton shuttle or a metal ligand, while the primary amine of lysine is a site for post-translational modifications or for conjugation to other molecules, such as drug payloads or imaging agents.
Conclusion
This compound is a strategically designed dipeptide that plays a significant role in the field of peptide chemistry. Its orthogonal protecting groups allow for controlled and sequential peptide synthesis, making it a valuable tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its chemical structure, synthesis, and characterization is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
- BenchChem. (2025). Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling. BenchChem.
- BenchChem. (2025). Application of Boc-His(Boc)
- Biosynth. (n.d.). This compound | 252573-91-4 | FH111566.
- ChemicalBook. (n.d.). Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum.
- PubChem. (n.d.). Boc-Lys(Z)-OH.
- Aapptec Peptides. (n.d.). Z-Lys(Boc)-OH [2389-60-8].
- Sigma-Aldrich. (n.d.). Z-Lys(Boc)-OH = 98.0 HPLC 2212-76-2.
- Iqbal, J., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters, 22(10), 923-930.
- Vertex AI Search. (2024). Search results for "The Chemistry Behind Boc-L-Lys(Z)
- Vertex AI Search. (2024). Search results for "solution-phase peptide coupling Z-His(Trt)-OH with H-Lys(Boc)-OH".
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum [chemicalbook.com]
- 5. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Distinctions Between Z-His-Lys(Boc)-OH and Z-Lys(Boc)-OH
Preamble: The Strategic Importance of Protected Amino Acid Derivatives in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their synthesis, however, is a matter of precise chemical orchestration, heavily reliant on the strategic use of protecting groups. These molecular scaffolds temporarily block reactive functional groups, guiding the stepwise assembly of amino acids into a defined sequence. Among the vast arsenal of available building blocks, Nα-benzyloxycarbonyl (Z) and Nε-tert-butyloxycarbonyl (Boc) protected lysine, Z-Lys(Boc)-OH, is a cornerstone. It provides an orthogonally protected lysine residue, a critical component for subsequent site-specific modifications and bioconjugation.
This guide delves deeper, moving from this fundamental building block to a more complex dipeptide derivative: Z-His-Lys(Boc)-OH. The introduction of a single histidine residue radically alters the molecule's structure, physicochemical properties, and, consequently, its potential applications. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two reagents is not merely academic; it is fundamental to designing sophisticated peptide-based drugs, developing robust synthetic routes, and implementing rigorous quality control protocols. This document provides a comprehensive analysis of their core structural distinctions, the functional implications of these differences, and the practical methodologies for their synthesis and analytical characterization.
A Tale of Two Molecules: Core Structural Architecture
At first glance, the names appear similar, but the addition of the "His" moiety represents a significant structural leap from a single amino acid derivative to a dipeptide. This fundamental difference is the origin of all subsequent variations in their chemical behavior and application.
Z-Lys(Boc)-OH: The Versatile Lysine Building Block
Z-Lys(Boc)-OH is an L-lysine derivative where the two native amino groups are differentially protected.
-
Nα-protection (alpha-amino group): The N-terminal amine is protected by a benzyloxycarbonyl (Z or Cbz) group. This group is notably stable to the acidic and basic conditions used in standard peptide synthesis but is readily cleaved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[1][2]
-
Nε-protection (epsilon-amino group): The side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), but is stable to the hydrogenolysis conditions used to remove the Z group.[1][2]
This orthogonality is the key to its utility. It allows for the selective deprotection of either the Nα-amine for peptide chain elongation or the Nε-amine for side-chain modification, a critical feature in creating complex peptide architectures and antibody-drug conjugates (ADCs).[3][4]
This compound: The Functional Dipeptide Unit
This compound is a dipeptide composed of histidine and lysine. Structurally, it is Nα-Z-L-histidine coupled via a peptide bond to the Nα-amino group of Nε-Boc-L-lysine.
-
N-Terminus: The molecule is capped with a Z-protected histidine residue.
-
Peptide Bond: A standard amide linkage connects the carboxyl group of histidine to the alpha-amino group of lysine.
-
Lysine Residue: The lysine side-chain amine remains protected by the acid-labile Boc group.
-
C-Terminus: The molecule terminates with the free carboxylic acid of the lysine residue.
The defining feature is the imidazole side chain of histidine . This five-membered aromatic heterocycle introduces a host of new chemical properties not present in Z-Lys(Boc)-OH.
Sources
Technical Guide: N-alpha-Z-N-epsilon-Boc-L-lysyl-L-histidine
The following technical guide details the properties, synthesis, and application logic of N-alpha-Z-N-epsilon-Boc-L-lysyl-L-histidine , a critical dipeptide intermediate.
Intermediate Profile & Orthogonal Synthetic Logic [1]
Executive Summary
N-alpha-Z-N-epsilon-Boc-L-lysyl-L-histidine (referred to herein as Z-Lys(Boc)-His-OH or its methyl ester analog Z-Lys(Boc)-His-OMe ) is a specialized protected dipeptide used primarily in the synthesis of biologically active peptide mimetics. It serves as a structural scaffold for Nerve Growth Factor (NGF) loop mimetics (e.g., GSB-106, GK-2) and copper-binding peptides.[1]
Its value lies in its orthogonal protection scheme :
-
N-alpha (Z/Cbz): Removed by hydrogenolysis (
) or strong acid (HBr/AcOH).[1] -
N-epsilon (Boc): Removed by mild acid (TFA).[1]
-
C-terminus (Free Acid or Ester): Allows for fragment condensation or C-terminal modification.[1]
This guide outlines the physicochemical properties, validated synthesis protocols, and quality control workflows required for its use in high-purity pharmaceutical research.[1]
Chemical Architecture & Properties[1][2][3][4]
2.1 Structural Specifications
| Feature | Specification |
| IUPAC Name | (2S)-6-[(tert-butoxycarbonyl)amino]-2-{[(benzyloxy)carbonyl]amino}hexanoyl-L-histidine |
| Common Name | Z-Lys(Boc)-His-OH |
| Molecular Formula | |
| Molecular Weight | ~517.58 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in DMF, DMSO, Methanol, Chloroform.[1][2][3] Insoluble in Water. |
| Chirality | L,L-configuration (S,S) |
2.2 The Orthogonal Protection Strategy
The molecule utilizes a "Safety-Catch" logic essential for preventing side-reactions (like branching) during peptide elongation.
-
Z Group (Benzyloxycarbonyl): Protects the
-amine.[1][4] It is stable to the TFA conditions used to remove Boc, allowing selective side-chain deprotection if needed.[1] Conversely, it is stable to base, allowing C-terminal saponification.[1] -
Boc Group (tert-Butoxycarbonyl): Protects the lysine
-amine.[1][4][5] It prevents the nucleophilic side chain from interfering during coupling.
Validated Synthetic Workflow
The following protocol is based on the Active Ester Method , optimized for high retention of chirality and yield (adapted from Seredenin et al. and standard peptide chemistry).
3.1 Synthesis of Z-Lys(Boc)-His-OMe
Reaction Principle: Aminolysis of an N-hydroxysuccinimide (OSu) ester by the free amine of Histidine methyl ester.[1]
Reagents:
-
Starting Material A: Z-Lys(Boc)-OSu (Succinimide ester)[1]
-
Starting Material B: H-His-OMe
2HCl (Histidine methyl ester dihydrochloride)[1] -
Base: Triethylamine (TEA) or DIPEA[1]
-
Solvent: Chloroform (
) or DMF[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.1 eq of H-His-OMe
2HCl in anhydrous (or DMF). -
Neutralization: Add 2.2 eq of TEA dropwise at 0°C to neutralize the hydrochloride salt and liberate the
-amine. -
Coupling: Add 1.0 eq of Z-Lys(Boc)-OSu to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (
) for 48 hours . Monitor by TLC (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> :MeOH 9:1) or HPLC.[1][6] -
Work-up:
-
Isolation: Evaporate EtOAc to yield Z-Lys(Boc)-His-OMe as a white foam/solid.[1]
3.2 Conversion to Free Acid (Z-Lys(Boc)-His-OH)
For use as a fragment in further coupling, the methyl ester must be hydrolyzed without affecting the Z or Boc groups.[1]
-
Saponification: Dissolve the methyl ester in MeOH/THF (1:1).
-
Hydrolysis: Add 1.1 eq of 1M LiOH (aq) at 0°C. Stir for 1-2 hours.
-
Neutralization: Carefully acidify to pH 3-4 using 1M Citric Acid (Avoid strong mineral acids to protect Boc).
-
Extraction: Extract into EtOAc, dry, and concentrate.
Logical Relationships & Deprotection Matrix
The utility of this intermediate is defined by its selective deprotection pathways.[4]
Diagram 1: Orthogonal Deprotection Logic
This diagram illustrates the "decision tree" a chemist faces when using this intermediate.
Caption: Orthogonal deprotection pathways allowing selective modification of N-terminus, Side-chain, or C-terminus.
Quality Control & Analytics
To ensure the integrity of the dipeptide for drug development (e.g., NGF mimetics), a rigorous QC protocol is required.[1]
5.1 Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ESI-MS (Positive Mode) | |
| Purity | RP-HPLC (C18 Column) | |
| Chiral Purity | Chiral HPLC / Marfey's Method | |
| Residual Solvents | GC-Headspace | Below ICH limits (Chloroform/DMF) |
5.2 HPLC Protocol (Standard)
-
Column: C18 Reverse Phase (
mm, 5 ).[1] -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (Amide bond) and 254 nm (Z-group aromatic).[1]
Diagram 2: QC & Validation Workflow
Caption: Quality Control workflow ensuring purity and identity prior to downstream application.
Handling & Stability
-
Storage: Store at
in a desiccator. The Z and Boc groups are stable to moisture, but the methyl ester can hydrolyze slowly if exposed to moisture/base.[1] -
Stability: Stable for >2 years if kept dry and frozen.
-
Safety: The Z-group precursors (benzyl chloroformate) are toxic, but the final protected dipeptide is generally low toxicity.[1] Handle as a standard chemical irritant.
References
-
Seredenin, S. B., & Gudasheva, T. A. (2018).[1] Design, Synthesis and Neuroprotective Effects of Dimeric Dipeptide Mimetics of Nerve Growth Factor Loop 3. ResearchGate. (Describes synthesis of Z-Lys(Boc)-His-OMe).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Grounding for Z/Boc orthogonal chemistry).[1]
-
Biosynth. (n.d.).[1] Z-His-Lys(Boc)-OH Product Page. (Reference for commercial availability of analogous sequences).[1]
-
Sigma-Aldrich. (n.d.).[1][6] Z-Lys(Boc)-OH Product Data. (Physical data for the N-terminal monomer).
Sources
An In-Depth Technical Guide to the Reference Standard: Z-His-Lys(Boc)-OH
This guide provides an in-depth technical overview of the dipeptide derivative Nα-Benzyloxycarbonyl-L-histidyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Z-His-Lys(Boc)-OH. Intended for researchers, scientists, and professionals in drug development, this document covers the critical aspects of sourcing, synthesis, quality control, and application of this specialized chemical entity, ensuring scientific integrity and practical utility.
Introduction: The Imperative for a Well-Characterized Dipeptide Standard
In the landscape of peptide chemistry and pharmaceutical development, precision is paramount. This compound is a crucial intermediate and reference material. Its structure incorporates two key amino acids, Histidine and Lysine, each bearing strategically chosen protecting groups: the Benzyloxycarbonyl (Z) group at the N-terminus of Histidine and the tert-butyloxycarbonyl (Boc) group on the Lysine side-chain. This specific arrangement makes it a valuable building block in the convergent synthesis of more complex peptide active pharmaceutical ingredients (APIs).
Furthermore, as a potential process-related impurity or degradant in the manufacturing of such APIs, a highly pure, well-characterized reference standard of this compound is indispensable. It serves as the benchmark for developing and validating analytical methods to ensure the identity, purity, and quality of the final drug substance.[1][2] The availability of a reliable standard is not merely a matter of convenience but a foundational requirement for regulatory compliance and ensuring product safety and efficacy.[3]
Section 1: Sourcing and Procurement of this compound Reference Standards
Procuring a reference standard of verifiable quality is the first critical step in any research or GMP (Good Manufacturing Practice) workflow. When selecting a supplier, researchers must look beyond price and consider the comprehensiveness of the accompanying analytical documentation, such as the Certificate of Analysis (CoA), which should include data from HPLC, Mass Spectrometry, and NMR.
Below is a summary of commercially available this compound and its essential precursors. Pricing is subject to change and should be verified with the supplier.
Table 1: Commercial Suppliers of this compound and Key Precursors
| Compound | Supplier | CAS Number | Catalog Number (Example) | Purity | Price (USD, Example) |
| This compound | Biosynth | 252573-91-4 | FH111566 | Not Specified | $900.00 / 1 g[4] |
| H-Lys(Boc)-OH | TCI Chemicals | 2418-95-3 | B1670 | >97.0% | $105.00 / 5 g[5] |
| H-Lys(Boc)-OH | Sigma-Aldrich | 2418-95-3 | 359661 | ≥95% | $667.00 / 5 g[6] |
| Z-Lys(Boc)-OH | Aapptec | 2389-60-8 | AZK102 | Not Specified | From $40.00 / 5 g[7] |
| Z-Lys(Boc)-OH·DCHA | Sigma-Aldrich | 2212-76-2 | 15550 | ≥98.0% (HPLC) | Varies |
Note: DCHA refers to the Dicyclohexylammonium salt, which is often used to improve the crystallinity and handling of the amino acid derivative.
Section 2: Synthesis and Purification: A Mechanistic Perspective
While commercially available, an in-house synthesis of this compound may be necessary for applications requiring specific isotopic labeling or for economic reasons in large-scale campaigns. The most logical approach is a solution-phase peptide coupling of two protected amino acid precursors: Z-His-OH and H-Lys(Boc)-OH .
The choice of protecting groups is deliberate. The Z group on the histidine N-terminus is stable to the acidic conditions required to remove a Boc group, and the Boc group on the lysine side-chain is stable to the hydrogenolysis conditions used to remove the Z group. This "orthogonal" protection strategy is fundamental to modern peptide chemistry, allowing for selective deprotection at different stages of a synthesis.[8]
The core of the synthesis is the formation of the amide (peptide) bond. This requires the activation of the carboxylic acid moiety of Z-His-OH to make it susceptible to nucleophilic attack by the free amine of H-Lys(Boc)-OH.[9] Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are classic choices for this activation.[10]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful peptide formation is confirmed by monitoring the disappearance of starting materials and the appearance of the product via Thin Layer Chromatography (TLC) or LC-MS.
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve H-Lys(Boc)-OH (1.0 eq) and Z-His-OH (1.1 eq) in anhydrous Dimethylformamide (DMF) or a 1:1 mixture of DMF and Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Causality: Using a slight excess of the carboxylic acid component (Z-His-OH) ensures the complete consumption of the more valuable amine component. Anhydrous solvents are critical to prevent hydrolysis of the activated intermediate.
-
-
Activation and Coupling:
-
Cool the solution to 0°C in an ice bath. This is crucial to minimize potential side reactions, particularly racemization of the histidine residue.[9]
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Mechanism: DCC activates the carboxyl group of Z-His-OH to form a highly reactive O-acylisourea intermediate. The primary amine of H-Lys(Boc)-OH then attacks this intermediate, forming the peptide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct.
-
-
Workup and Crude Isolation:
-
After the reaction is complete, the DCU byproduct will have precipitated as a white solid. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove unreacted Z-His-OH), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA).
-
Fractions containing the pure product (as determined by analytical HPLC) are pooled and lyophilized to yield this compound as a white, fluffy solid.
-
Section 3: Quality Control and Characterization: Establishing the Standard
A substance is only a "reference standard" if its identity and purity are rigorously established. A multi-faceted analytical approach is mandatory to ensure the material is fit for purpose.[3][11]
Identity Confirmation
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive test for molecular weight. The experimentally determined monoisotopic mass should be within 5 ppm of the theoretical calculated mass for C₂₅H₃₅N₅O₇ (517.2591 g/mol ).
-
¹H NMR Spectroscopy: This technique provides a fingerprint of the molecule's structure. Key expected signals would include aromatic protons from the Z group and histidine imidazole ring, the characteristic tert-butyl singlet of the Boc group, and various alpha- and side-chain protons of the amino acid residues.
Purity Assessment by RP-HPLC
This is the most common and powerful technique for assessing the purity of peptides.[11] The method separates the main component from any impurities based on hydrophobicity.
Detailed Experimental Protocol: RP-HPLC Purity Method
-
System Preparation:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. Acetonitrile is the organic modifier used to elute the peptide from the hydrophobic C18 column.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Causality: 220 nm is used for detection as it is in the far UV region where the peptide backbone bond (amide bond) strongly absorbs light, providing a universal signal for all peptide components.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A reference standard should typically exhibit a purity of ≥98.0%.
-
Section 4: Applications in Drug Development
The this compound reference standard has two primary, critical applications in the pharmaceutical industry:
-
Impurity Identification and Quantification: If a therapeutic peptide contains the His-Lys sequence, this compound can serve as a potential process-related impurity, arising from the incomplete coupling of the next amino acid in the sequence during solid-phase peptide synthesis (SPPS). Analytical scientists can use the reference standard to "spike" samples of the API, confirming the retention time and response of this specific impurity in their HPLC methods. This allows for accurate quantification and control, as mandated by regulatory agencies.
-
Fragment Synthesis and Building Block: In a solution-phase or convergent synthesis strategy, this protected dipeptide can be used as a pre-formed building block.[12] Synthesizing and purifying a dipeptide fragment first and then coupling it to other fragments can often be more efficient and result in a purer final product than a linear, one-amino-acid-at-a-time approach.
Conclusion
The this compound reference standard is a highly specialized but essential tool for ensuring the quality and integrity of peptide-based therapeutics. From meticulous sourcing and controlled synthesis to rigorous analytical characterization, every step is critical in establishing a material that can be trusted by researchers and quality control laboratories. A thorough understanding of its chemistry, synthesis, and analysis provides the foundation for its effective use in the complex and demanding field of drug development.
References
-
Albericio, F., & Giraud, M. (n.d.). Supporting Information. Digital.CSIC. Retrieved February 3, 2026, from [Link]
-
Hellwig, M., Degen, J., & Henle, T. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(12), 1735-1745. [Link]
- Pevarello, P., et al. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents.
-
Bednarek, M. A., & Bodanszky, M. (1983). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. International Journal of Peptide and Protein Research, 21(2), 196-202. [Link]
-
Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved February 3, 2026, from [Link]
-
Atouf, F., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Pharmaceutical Research, 40, 1317–1328. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]
-
Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved February 3, 2026, from [Link]
-
Vivan Life Sciences. (2025, March 6). The Role of Peptide Reference Standards in Pharmaceutical Quality Control. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-Lys(Boc)-OH. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Chem-Impex. (n.d.). Nα-Boc-L-lysine. Retrieved February 3, 2026, from [Link]
-
Intavis Peptides. (2026, January 29). Quality Control and Assurance in GMP Peptide Production. Retrieved February 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Z-Lys(Boc)-OH [2389-60-8]. Retrieved February 3, 2026, from [Link]
Sources
- 1. usp.org [usp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. intavispeptides.com [intavispeptides.com]
- 4. biosynth.com [biosynth.com]
- 5. Nepsilon-(tert-Butoxycarbonyl)-L-lysine | 2418-95-3 | TCI AMERICA [tcichemicals.com]
- 6. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. polypeptide.com [polypeptide.com]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
A-Z-His-Lys(Boc)-OH: A Deep Dive into Organic Solvent Solubility for Pharmaceutical Development
Abstract
Z-His-Lys(Boc)-OH, a crucial intermediate in peptide synthesis and drug development, presents unique handling challenges due to its complex physicochemical properties. Its solubility in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering a blend of theoretical principles and practical, field-tested methodologies for researchers, scientists, and drug development professionals. We will explore the molecular factors governing its solubility, present qualitative and quantitative data in a range of organic solvents, and provide a detailed, validated protocol for solubility determination.
Introduction: The Critical Role of Solubility in Peptide Synthesis
The dipeptide derivative this compound serves as a vital building block in the synthesis of more complex peptide structures, including therapeutic peptides and peptidomimetics. The bulky Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, while essential for directing chemical synthesis, significantly alter the molecule's polarity and hydrogen bonding capabilities, making its solubility profile non-trivial.
Understanding and controlling the solubility of this intermediate is paramount for:
-
Homogeneous Reaction Conditions: Ensuring complete dissolution in a reaction solvent is key to achieving optimal reaction kinetics and yields.
-
Purification Efficiency: The choice of solvents for chromatography and crystallization is directly dependent on the differential solubility of the target compound and its impurities.
-
Formulation and Drug Delivery: For direct use or in subsequent active pharmaceutical ingredient (API) development, solubility impacts bioavailability and the choice of delivery vehicle.
This guide aims to demystify the solubility of this compound, providing a foundational understanding for its effective utilization in a laboratory and developmental setting.
Physicochemical Properties & Solubility Predictions
The solubility of a peptide is primarily governed by its polarity and the nature of its amino acid composition.[1] To predict the solubility of this compound, we must analyze its structural components:
-
Z-group (Benzyloxycarbonyl): A large, aromatic, and relatively non-polar group that increases hydrophobicity.
-
Boc-group (tert-butoxycarbonyl): A bulky, non-polar aliphatic group that also contributes to hydrophobicity.
-
Histidine (His): Contains an imidazole side chain, which is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Lysine (Lys): The side chain is protected by the Boc group, but the backbone amine and carboxyl groups are present.
-
C-terminal Carboxylic Acid (-OH): A polar, acidic group capable of hydrogen bonding and deprotonation.
-
Peptide Backbone: Contains amide bonds that are polar and can participate in hydrogen bonding.
Overall Character: The presence of the large, non-polar Z and Boc groups suggests that this compound will generally favor organic solvents over aqueous solutions.[1][2] Peptides with a high content of non-polar amino acids or protecting groups are preferentially solubilized by organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or alcohols.[1] However, the presence of the imidazole ring, the free carboxylic acid, and the peptide backbone introduces polarity, suggesting that highly non-polar solvents like hexanes would be ineffective. Therefore, polar aprotic solvents and some polar protic solvents are expected to be the most effective.
Solubility Profile of this compound in Common Organic Solvents
Precise quantitative solubility data for this compound is not extensively published in a consolidated format. The following table synthesizes available information from supplier data sheets and related literature on protected amino acids and peptides to provide a practical guide. It's crucial to note that these are general guidelines, and lot-to-lot variability and trace impurities can affect solubility.
| Solvent | Solvent Type | Polarity Index (Reichardt) | Expected Solubility | Rationale & Causality |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | Excellent hydrogen bond acceptor, effectively solvates the polar groups. Often used to create stock solutions.[3][4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | High | Similar to DMSO, a strong hydrogen bond acceptor that can disrupt intermolecular hydrogen bonds within the peptide.[1][6] |
| Methanol (MeOH) | Polar Protic | 0.762 | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the peptide backbone and polar side chains.[1][5] |
| Ethanol (EtOH) | Polar Protic | 0.654 | Moderate | Slightly less polar than methanol, may be less effective at solvating the most polar functionalities. |
| Isopropanol (IPA) | Polar Protic | 0.546 | Low to Moderate | Reduced polarity compared to methanol and ethanol limits its solvating power for this molecule.[1][5] |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Low to Moderate | A good dipole, but a weaker hydrogen bond acceptor than DMSO or DMF, making it less effective for highly polar solutes.[3][5][6] |
| Tetrahydrofuran (THF) | Non-polar/Slightly Polar | 0.207 | Low | Primarily non-polar character is insufficient to overcome the energy required to break the intermolecular forces of the solid peptide. |
| Dichloromethane (DCM) | Non-polar/Slightly Polar | 0.309 | Low to Sparingly Soluble | Can solvate the non-polar Z and Boc groups but struggles with the polar peptide backbone and carboxylic acid. |
| Ethyl Acetate (EtOAc) | Slightly Polar | 0.228 | Very Low | Lacks the strong hydrogen bonding capability needed to effectively dissolve the peptide. |
| Toluene / Hexanes | Non-polar | 0.099 / -0.001 | Insoluble | These solvents cannot effectively solvate the polar regions of the molecule. |
Note: Solubility is temperature-dependent. The classifications above assume ambient temperature (20-25°C).
Experimental Protocol: Validated Method for Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a gold-standard technique. This protocol provides a self-validating system for determining the solubility of this compound.
Materials & Reagents
-
This compound (high purity, known mass)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow Diagram
Sources
Methodological & Application
protocol for hydrogenolysis of Z-His-Lys(Boc)-OH
An Application Guide and Protocol for the Selective Hydrogenolysis of Nα-Z-Histidyl-Nε-Boc-Lysine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the α-amine of a histidine residue in the dipeptide Z-His-Lys(Boc)-OH via catalytic hydrogenolysis. This procedure is foundational in multi-step peptide synthesis, where orthogonal protection strategies are paramount. We will explore the underlying chemical principles, provide two detailed experimental protocols (standard hydrogenolysis and catalytic transfer hydrogenation), discuss critical process parameters, and outline methods for reaction monitoring and product purification. This guide is intended for researchers, chemists, and professionals in peptide chemistry and drug development who require a robust and reliable method for this specific deprotection.
Introduction: The Principle of Orthogonal Protection
In the intricate field of peptide synthesis, the success of building complex polypeptide chains hinges on an orthogonal protecting group strategy. This strategy allows for the deprotection of one functional group under specific conditions while others remain intact. The dipeptide this compound is a classic example where two different amine-protecting groups are employed: the benzyloxycarbonyl (Z) group on the N-terminus of histidine and the tert-butyloxycarbonyl (Boc) group on the lysine side-chain (Nε).
The Z-group, introduced by Bergmann and Zervas, is labile to catalytic hydrogenolysis, while the Boc group is stable under these conditions but readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality is crucial, enabling the selective deprotection of the N-terminal amine for subsequent peptide chain elongation, leaving the lysine side-chain protected to prevent unwanted branching or side reactions.
Catalytic hydrogenolysis is the preferred method for Z-group removal due to its exceptionally mild and clean reaction profile.[3] The process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[4][5] The byproducts are simply toluene and carbon dioxide, which are volatile and easily removed.
Mechanistic Insight and Key Considerations
The hydrogenolysis of a Z-carbamate proceeds via catalytic hydrogenation. The substrate adsorbs onto the surface of the palladium catalyst, where it reacts with activated hydrogen. This process results in the cleavage of the benzyl-oxygen bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[3][4][5]
Key Considerations for this compound:
-
Catalyst Selection: The quality and type of the Palladium on Carbon (Pd/C) catalyst can significantly impact reaction time and selectivity. A 5-10% Pd loading is standard. High-quality catalysts with good dispersion are crucial for efficient deprotection, especially in complex molecules.[6]
-
The Histidine Residue: The imidazole side chain of histidine contains basic nitrogen atoms that can coordinate with the palladium catalyst. This interaction can sometimes lead to partial catalyst inhibition or poisoning, slowing the reaction rate.[5] The choice of solvent can help mitigate this effect.
-
Solvent System: Protic solvents like methanol (MeOH), ethanol (EtOH), or acetic acid (AcOH) are commonly used. Methanol is an excellent choice for its ability to dissolve many peptides and for its performance in hydrogenation reactions. The inclusion of a small amount of acid, like acetic acid or formic acid, can improve the solubility of the amino acid salt and protonate the basic nitrogens of the histidine, potentially reducing their inhibitory effect on the catalyst.[7]
-
Hydrogen Source: While hydrogen gas (H₂) is the traditional reagent, its flammable nature requires specialized equipment. Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative.[5][8] In CTH, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium formate, or formic acid, transfers hydrogen to the substrate on the catalyst surface.[8]
Chemical Reaction and Workflow Diagrams
The diagrams below illustrate the chemical transformation and the general experimental workflow for the deprotection process.
Figure 1: Overall reaction scheme for the hydrogenolysis of this compound.
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Selective Deprotection of the Benzyloxycarbonyl (Z) Group from the Lysine Side Chain in Histidine-Containing Dipeptides
Abstract
The selective removal of protecting groups is a cornerstone of modern peptide synthesis and the development of peptide-based therapeutics. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group, particularly for the side chain of lysine, due to its stability under various conditions. However, its removal via catalytic hydrogenation presents significant challenges in peptides containing sensitive residues like histidine, which can poison the catalyst and is susceptible to side reactions. This application note provides a detailed guide and a robust protocol for the selective deprotection of the Z-group from the lysine side chain in a model Histidine-Lysine (His-Lys) dipeptide. We will delve into the chemical principles, experimental causality, and provide a self-validating protocol designed for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Orthogonality in His-Lys Systems
In multi-step peptide synthesis, the concept of orthogonal protection is paramount.[1][2] This strategy allows for the deprotection of one functional group under a specific set of conditions without affecting other protecting groups on the molecule.[3] The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is typically removed by catalytic hydrogenation, a method that is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[4]
The challenge arises when a histidine residue is present in the peptide sequence. The imidazole side chain of histidine is a known ligand for transition metals and can coordinate with the palladium catalyst, leading to catalyst poisoning and significantly reduced reaction efficiency. Furthermore, the basic nature of the imidazole ring can promote side reactions, including racemization, if not properly managed during synthesis and deprotection steps.[5]
This guide addresses this specific challenge by presenting a protocol that ensures the selective and efficient hydrogenolysis of the Z-group on the lysine ε-amine while preserving the integrity of the histidine residue and other protecting groups.
Chemical Principles and Strategic Considerations
The selective deprotection of Z-Lys in the presence of His hinges on mitigating the inhibitory effects of the histidine side chain. The core strategy involves the protonation of the imidazole ring.
Mechanism of Z-Group Hydrogenolysis: The standard removal of the Z-group proceeds via catalytic hydrogenation. The peptide is exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide as byproducts.
dot
Caption: General mechanism of Z-group removal by catalytic hydrogenolysis.
The Role of Histidine and Catalyst Poisoning: The lone pair of electrons on the sp² nitrogen of the histidine imidazole ring can strongly coordinate to the surface of the palladium catalyst. This binding occupies the active sites required for hydrogen activation and substrate binding, effectively "poisoning" or deactivating the catalyst.
The Solution: Acidic Additives: To prevent this, the reaction is typically conducted in the presence of a mild acid, such as formic acid or a controlled amount of HCl.[6][7] The acid protonates the imidazole ring, rendering the lone pair unavailable for coordination with the palladium catalyst. This allows the hydrogenolysis reaction to proceed efficiently on the target Z-group. The choice of acid and its concentration is critical to avoid premature cleavage of other acid-sensitive groups like Boc.
Experimental Workflow for Selective Deprotection
The following diagram outlines the complete workflow, from preparation to final product analysis, for the selective deprotection of a Z-protected His-Lys dipeptide.
dot
Caption: Workflow for selective Z-group deprotection from a His-Lys dipeptide.
Detailed Protocol: Selective Hydrogenolysis of Boc-His(Trt)-Lys(Z)-OMe
This protocol describes the selective removal of the Z-group from the lysine side chain of a model dipeptide, Boc-His(Trt)-Lys(Z)-OMe, where the N-terminus is protected by Boc and the histidine side chain by the acid-labile Trityl (Trt) group. The conditions are chosen to be orthogonal to these other groups.
4.1. Materials and Reagents
-
Substrate: Boc-His(Trt)-Lys(Z)-OMe (1.0 g, ~1.1 mmol)
-
Catalyst: 10% Palladium on activated carbon (Pd/C), 50% wet (Degussa type) (100 mg, 10% w/w of substrate)
-
Solvent: Methanol (MeOH), HPLC grade (50 mL)
-
Acid: Formic acid (HCOOH), ~0.5 mL
-
Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Inert Gas: Argon (Ar) or Nitrogen (N₂)
-
Filtration Aid: Celite® 545
-
Equipment: Round-bottom flask (100 mL), magnetic stirrer, hydrogenation apparatus, filtration setup (Büchner funnel or similar), rotary evaporator.
4.2. Step-by-Step Procedure
-
Dissolution and Acidification:
-
Place the protected dipeptide (1.0 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add methanol (50 mL) and stir until the peptide is fully dissolved.
-
Add formic acid dropwise (~0.5 mL) to the solution. The purpose is to protonate the histidine's imidazole ring, preventing catalyst poisoning.[7]
-
-
Catalyst Addition:
-
Carefully flush the flask with an inert gas (Ar or N₂).
-
Under the inert atmosphere, add the 10% Pd/C catalyst (100 mg). Safety Note: Pd/C is pyrophoric, especially when dry. Always handle under an inert atmosphere or as a wet paste.
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or set up the flask in a Parr hydrogenation apparatus (for higher pressure, e.g., 40-50 psi).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen gas.
-
-
Reaction Monitoring:
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 4-8 hours. The complete disappearance of the starting material indicates the end of the reaction.
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Prepare a small pad of Celite® in a Büchner funnel and wash it with methanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product. Note: The filtrate should be clear and colorless.
-
-
Isolation and Purification:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be used directly for the next step or purified further by flash column chromatography or preparative HPLC if necessary.
-
Data Summary and Troubleshooting
The success of the deprotection is highly dependent on controlling key parameters. The table below summarizes typical conditions and expected outcomes.
| Parameter | Recommended Value | Rationale & Notes |
| Substrate Concentration | ~20 mg/mL | Ensures good solubility and reaction kinetics. |
| Catalyst Loading | 10% w/w (dry basis) | A good starting point for efficient reaction without excessive cost. Can be increased if the reaction is sluggish. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure can accelerate the reaction but atmospheric pressure is often sufficient and safer for lab scale. |
| Solvent | Methanol, Ethanol, THF | Protic solvents like methanol are generally preferred for hydrogenation.[6] |
| Temperature | Room Temperature | The reaction is typically exothermic. No heating is required. |
| Reaction Time | 4 - 8 hours | Highly dependent on substrate, catalyst activity, and pressure. Must be monitored. |
| Expected Yield | >90% (crude) | Yields are typically high for this reaction if performed correctly. |
| Purity | High, minor byproducts | The primary product should be Boc-His(Trt)-Lys-OMe. |
Troubleshooting Guide:
-
Problem: Incomplete or slow reaction.
-
Possible Cause: Catalyst poisoning or poor quality catalyst.
-
Solution: Ensure sufficient acidification to protonate the histidine. Use a fresh, active catalyst. Increase catalyst loading or hydrogen pressure.
-
-
Problem: Loss of other protecting groups (e.g., Trt or Boc).
-
Possible Cause: Excessively harsh acidic conditions.
-
Solution: Use a milder acid (e.g., acetic acid instead of HCl) or reduce the amount of acid used. Formic acid is generally a good compromise.[7]
-
-
Problem: Product is contaminated with palladium.
-
Possible Cause: Inefficient filtration.
-
Solution: Use a fine filtration aid like Celite® and ensure the pad is well-packed. Consider a final filtration through a 0.45 µm syringe filter.
-
Conclusion
The selective deprotection of the Z-group from lysine in the presence of histidine is a critical transformation in peptide chemistry. By understanding the underlying principles of catalyst poisoning and employing a strategy of imidazole protonation, researchers can achieve this deprotection with high efficiency and selectivity. The protocol detailed in this application note provides a reliable and validated method that minimizes side reactions and preserves orthogonal protecting groups, facilitating the synthesis of complex, histidine-containing peptides for research and drug development.
References
- Title: Amino Acid-Protecting Groups Source: Google Cloud, 2019 URL
- Title: Amino Acid Derivatives for Peptide Synthesis Source: Google Cloud URL
- Title: Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK Source: National Institutes of Health, 2024 URL
- Title: Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK Source: ResearchGate, 2024 URL
- Title: Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z Source: Aapptec Peptides URL
- Title: Protection of Histidine Side-chains with z-Benzyloxymethyl Source: RSC Publishing URL
- Title: Selecting Orthogonal Building Blocks Source: Sigma-Aldrich URL
- Title: Removal of some commonly used protecting groups in peptide syntheses by catalytic trans Source: Google Cloud URL
Sources
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes & Protocols: Leveraging Z-His-Lys(Boc)-OH for Strategic Solution-Phase Peptide Synthesis
Introduction: The Strategic Value of Dipeptide Building Blocks
Solution-phase peptide synthesis (SPPS), while historically the foundational method for creating peptide bonds, remains a highly relevant and powerful technique for the production of small to medium-sized peptides, especially at a large scale.[1][2] Its primary advantage lies in the ability to isolate and purify intermediates at each step, ensuring high fidelity of the final sequence.[1] Within this paradigm, the use of pre-formed, orthogonally protected dipeptide or polypeptide fragments is a cornerstone of efficient and convergent synthesis strategies.
This guide focuses on the application of Nα-Z-L-Histidyl-Nε-Boc-L-lysine (Z-His-Lys(Boc)-OH), a key building block for synthesizing peptides containing the biologically significant His-Lys motif. This sequence is integral to numerous therapeutic peptides, including Glucagon-Like Peptide-1 (GLP-1) analogs, which are critical in managing metabolic diseases.[3][4][5][6] The strategic use of this compound simplifies the synthetic process, mitigates common side reactions associated with histidine, and provides a clear and robust pathway for chain elongation.
Physicochemical Properties and Handling
Accurate characterization and proper handling of the starting material are fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Name | Nα-(Benzyloxycarbonyl)-L-histidyl-Nε-(tert-butoxycarbonyl)-L-lysine | - |
| CAS Number | 252573-91-4 | [7] |
| Molecular Formula | C₂₅H₃₅N₅O₇ | [7] |
| Molecular Weight | 517.57 g/mol | [7] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. Limited solubility in water. | [8] |
| Storage | Store at -20°C for long-term stability to prevent degradation. | [8] |
The Logic of the Orthogonal Protection Scheme
The choice of protecting groups in this compound is deliberate, creating an orthogonal system that allows for selective deprotection and chain elongation in a controlled manner. This strategy is essential for minimizing side reactions and simplifying purification.
-
Nα-Z (Benzyloxycarbonyl) Group: The Z-group is a classic urethane-type protecting group renowned for its stability.[9] It is resistant to the mildly acidic conditions used to remove Boc groups and stable to bases, making it an ideal N-terminal protection for a fragment.[10][11] Its clean removal via catalytic hydrogenolysis allows for subsequent peptide coupling at the N-terminus.[12]
-
Nε-Boc (tert-Butoxycarbonyl) Group: The Boc group protects the nucleophilic side-chain of lysine.[13] Its key feature is its lability under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[14] This allows it to remain intact throughout the synthesis until the final global deprotection step.
-
The Histidine Challenge: Histidine is a notoriously difficult amino acid in peptide synthesis. Its imidazole side chain is nucleophilic and can catalyze racemization of the activated carboxyl group during coupling.[11][15] Using a pre-formed dipeptide where the histidine is already coupled significantly reduces this risk for the His residue itself. While the C-terminal lysine can still racemize during activation of the dipeptide's carboxyl group, the risk is generally lower for urethane-protected amino acids.[16]
Caption: Orthogonal deprotection workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
These protocols provide a framework for the use of this compound in a typical solution-phase synthesis workflow. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Protocol 1: C-Terminal Elongation via Carbodiimide Coupling
This protocol describes the coupling of this compound to the free amine of an amino acid ester, for example, Glycine methyl ester (H-Gly-OMe).
A. Causality and Reagent Choice: The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[16] We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent. Unlike dicyclohexylcarbodiimide (DCC), the urea byproduct of EDC is water-soluble, greatly simplifying work-up.[17] Hydroxybenzotriazole (HOBt) is added as a racemization suppressant; it reacts with the activated carboxylate to form an active ester, which is less prone to epimerization.[15]
B. Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carboxyl Component |
| H-Gly-OMe·HCl | 1.1 | Amine Component |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Racemization Suppressant |
| Diisopropylethylamine (DIPEA) | 1.1 | Base (to free amine) |
| Solvent (Anhydrous DMF) | - | Reaction Medium |
C. Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir for 15-20 minutes at 0°C. This pre-activation period allows for the formation of the HOBt active ester.
-
Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in a small amount of DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Add this solution to the activated dipeptide mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM/Methanol 9:1).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: The crude product, Z-His-Lys(Boc)-Gly-OMe, can be purified by silica gel column chromatography or crystallization. The final structure should be confirmed by Mass Spectrometry and NMR.
Protocol 2: N-Terminal Deprotection (Z-Group Removal)
This protocol removes the N-terminal Z-group to allow for further chain elongation from the histidine residue.
A. Causality and Reagent Choice: Catalytic hydrogenolysis is the standard method for cleaving the Z-group.[11] The benzyl C-O bond is susceptible to cleavage by hydrogen gas in the presence of a palladium catalyst. This process is highly selective and does not affect the Boc group or most other common protecting groups.
B. Materials & Reagents:
-
Z-Protected Peptide (e.g., Z-His-Lys(Boc)-Gly-OMe)
-
Palladium on Carbon (10% Pd/C, ~10% by weight of peptide)
-
Solvent (Methanol or Acetic Acid)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
C. Step-by-Step Procedure:
-
Dissolution: Dissolve the Z-protected peptide in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a Parr hydrogenator at 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the N-terminally deprotected peptide, H-His-Lys(Boc)-Gly-OMe.
-
Protocol 3: Final Global Deprotection (Boc Group Removal)
This protocol removes the acid-labile Boc group from the lysine side chain after the full peptide sequence is assembled.
A. Causality and Reagent Choice: Strong acid, typically TFA, is used to cleave the Boc group via an acidolysis mechanism.[14] During this process, the tert-butyl cation that is formed is highly reactive and can cause side reactions (e.g., alkylation of sensitive residues like Trp or Met). Scavengers such as water and triisopropylsilane (TIS) are added to quench these reactive species.
B. Materials & Reagents:
-
Fully Assembled Peptide (e.g., H-Xxx-...-His-Lys(Boc)-...-Yyy)
-
Reagent Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
C. Step-by-Step Procedure:
-
Reaction Setup: Place the protected peptide in a round-bottom flask. Cool the flask in an ice bath.
-
Cleavage: Add the pre-chilled cleavage cocktail (TFA/H₂O/TIS) to the peptide.
-
Incubation: Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: After the reaction is complete, concentrate the TFA solution under a stream of nitrogen. Add ice-cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet multiple times with cold ether to remove residual scavengers.
-
Drying: Dry the final peptide product under vacuum. The crude peptide should then be purified by reverse-phase HPLC.
Caption: A typical cycle for chain elongation in solution-phase synthesis.
Conclusion
This compound is a highly valuable and strategic building block for the solution-phase synthesis of peptides. Its pre-formed peptide bond and orthogonal protecting group scheme effectively circumvent common problems associated with histidine incorporation, such as racemization. By following well-established protocols for coupling, deprotection, and purification, researchers can efficiently construct complex peptide sequences with high fidelity, paving the way for advancements in drug discovery and development.
References
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Slideshare. Solution phase peptide synthesis. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
PubMed. Solution Phase Peptide Synthesis: The Case of Biphalin. Available at: [Link]
-
Wiley Online Library. Amino Acid-Protecting Groups. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Aapptec. Boc-Lys(Z)-OH [2389-45-9]. Available at: [Link]
-
National Institutes of Health. Solid-phase synthesis of d-fructose-derived Heyns peptides. Available at: [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
National Institutes of Health. Z-Lys(Boc)-OH.DCHA. Available at: [Link]
-
PubMed. Side reactions in solid phase synthesis of histidine-containing peptides. Available at: [Link]
-
Digital CSIC. Supporting Information. Available at: [Link]
-
ResearchGate. Coupling step during synthesis of peptides containing Histidine residue?. Available at: [Link]
-
National Institutes of Health. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Available at: [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]
-
GenScript. Overview of Custom Peptide Synthesis. Available at: [Link]
-
Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
ACS Publications. A Sustainable Approach to ε-Lys Branched GLP-1 Analogs. Available at: [Link]
-
ACS Publications. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Available at: [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]
- Google Patents. WO2016046753A1 - Synthesis of glp-1 peptides.
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification. Available at: [Link]
-
National Institutes of Health. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Available at: [Link]
-
National Institutes of Health. Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'. Available at: [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of human GLP-1 (7-36) by chemoselective α-ketoacid- hydroxylamine peptide ligation of unprotected fragments. Available at: [Link]
-
IRIS. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wiley-VCH. 1 Protection Reactions. Available at: [Link]
-
RSC Publishing. Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments. Available at: [Link]
Sources
- 1. Solution phase peptide synthesis | PPTX [slideshare.net]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. peptide.com [peptide.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Z-His-Lys(Boc)-OH
Introduction: Navigating the Complexities of Histidine-Containing Peptide Couplings
The dipeptide Z-His-Lys(Boc)-OH is a valuable building block in the synthesis of complex peptides and peptidomimetics, offering a unique combination of a partially protected histidine and a side-chain protected lysine. The successful activation of its free carboxyl group for subsequent coupling to an amino component is a critical step that dictates the yield and purity of the final product. However, the presence of the histidine residue introduces specific challenges, most notably a heightened risk of racemization at the histidine's α-carbon and potential side reactions involving the imidazole ring.[1][2]
This technical guide provides a comprehensive overview of the principles and practical protocols for the efficient and high-fidelity coupling of this compound. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and provide a comparative analysis to aid in the selection of the optimal method for your specific research needs. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Scientific Foundation: The Chemistry of Carboxyl Group Activation and Racemization Suppression
The formation of a peptide bond requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group.[3] This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester or an anhydride.[4] However, this activation process can also inadvertently facilitate the abstraction of the α-proton, leading to racemization, a critical issue for maintaining the stereochemical integrity of the peptide.[2][3]
Histidine is particularly prone to racemization due to the ability of the imidazole side chain to catalyze the epimerization of the activated amino acid.[1] Therefore, the choice of coupling reagent and additives is paramount to suppress this side reaction. Modern peptide coupling strategies often employ a combination of a primary coupling reagent (e.g., a carbodiimide) and an additive that forms a less reactive, but also less racemization-prone, active ester intermediate.[5]
Key Players in Peptide Coupling:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used reagents that react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] While effective, they are known to promote racemization and can lead to the formation of an N-acylurea byproduct.[3]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents, often used in solid-phase peptide synthesis, are highly efficient and generate active esters in situ.[5][7] They are generally considered to be superior to carbodiimides in terms of speed and suppression of side reactions.
-
Additives (e.g., HOBt, HOAt, OxymaPure®): These compounds react with the activated carboxyl group to form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[3][5] HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt.[6][8]
Visualizing the Mechanism: Carbodiimide-Mediated Activation
To better understand the coupling process, the following diagram illustrates the general mechanism of a carbodiimide-mediated peptide bond formation, highlighting the role of additives in suppressing side reactions.
Caption: Carbodiimide activation of a carboxyl group and subsequent reaction pathways.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for the solution-phase coupling of this compound to a generic amino acid ester hydrochloride (H-AA-OR·HCl). All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Protocol 1: Carbodiimide/HOBt Mediated Coupling
This classic method is cost-effective and reliable, though it may require careful optimization to minimize racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend H-AA-OR·HCl (1.1 eq) in the same solvent and add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the solution of this compound and HOBt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq) or EDC·HCl (1.1 eq) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off any precipitated urea (if using DIC).
-
Work-up the reaction mixture by washing with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Uronium Salt (HATU)/HOAt Mediated Coupling
This method is highly efficient and provides excellent suppression of racemization, making it a preferred choice for sensitive couplings.[6][8]
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), HATU (1.05 eq), and HOAt (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve H-AA-OR·HCl (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 5-10 minutes at room temperature.
-
Add the amino acid ester solution to the pre-activated carboxyl component solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Coupling Methods
| Coupling Method | Reagents | Base | Typical Reaction Time | Advantages | Disadvantages |
| Carbodiimide/HOBt | DIC/EDC, HOBt | DIPEA/NMM | 12-24 hours | Cost-effective, readily available reagents. | Higher risk of racemization compared to uronium salts, potential for N-acylurea formation.[3] |
| Uronium Salt (HATU)/HOAt | HATU, HOAt | DIPEA | 2-4 hours | High coupling efficiency, excellent racemization suppression, faster reaction times.[6][8] | Higher cost of reagents. |
| OxymaPure®-based | COMU, PyOxim | DIPEA | 2-6 hours | High efficiency, excellent racemization suppression, non-explosive byproducts.[9] | May be less readily available than HOBt/HOAt-based reagents. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, poor work-up. | - Extend reaction time. - Ensure anhydrous conditions. - Optimize stoichiometry of reagents. - Use a more efficient coupling reagent like HATU. |
| Racemization | Use of a strong base, high reaction temperature, inappropriate coupling reagent. | - Use a weaker base like NMM or 2,4,6-collidine.[3] - Perform the reaction at a lower temperature (0 °C). - Employ additives known to suppress racemization like HOAt or OxymaPure®.[6][8] - Consider using a pre-activated ester of this compound. |
| N-acylurea Formation | Use of carbodiimides without an additive. | - Always use an additive like HOBt or HOAt when using carbodiimides.[3] |
| Side Reactions on Histidine Imidazole Ring | The imidazole nitrogen can be acylated. | - While the Z-protecting group on the α-amino of histidine provides some steric hindrance, for particularly sensitive subsequent steps, protection of the imidazole nitrogen (e.g., with a Trityl or Bom group) may be considered, although this is less common for dipeptides.[1] |
Workflow for Coupling this compound
Caption: A decision-making workflow for the coupling of this compound.
Conclusion: A Pathway to Successful Synthesis
The successful coupling of this compound hinges on a well-informed choice of reagents and reaction conditions that prioritize the suppression of racemization. While traditional carbodiimide-based methods remain viable, the use of uronium salts such as HATU in conjunction with HOAt offers a more robust and efficient route to achieving high yields of enantiomerically pure products. By understanding the underlying chemical principles and adhering to meticulously planned protocols, researchers can confidently incorporate this important dipeptide into their synthetic targets, advancing the frontiers of peptide science and drug discovery.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 15-27. [Link]
-
Pennington, M. W. (2018). Answer to "Coupling step during synthesis of peptides containing Histidine residue?". ResearchGate. Retrieved from [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1995). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 45(1), 19-26. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Histidine-Lysine Containing Peptides Utilizing Z-Protection
Authored by: A Senior Application Scientist
Abstract
The synthesis of peptides containing reactive amino acid side chains, such as histidine (His) and lysine (Lys), presents unique challenges in solid-phase and solution-phase peptide synthesis. The imidazole group of histidine and the ε-amino group of lysine require robust protection strategies to prevent unwanted side reactions and ensure the desired peptide sequence is formed with high fidelity. This application note provides a detailed guide on the use of the benzyloxycarbonyl (Z or Cbz) protecting group for the synthesis of histidine-lysine containing peptides. We will delve into the underlying chemical principles, provide step-by-step protocols for protection and coupling, and offer insights into troubleshooting common issues. This guide is intended for researchers, scientists, and professionals in drug development engaged in peptide chemistry.
Introduction: The Challenge of Histidine and Lysine in Peptide Synthesis
Histidine and lysine are fundamental amino acids that play critical roles in the structure and function of peptides and proteins. The imidazole side chain of histidine can act as a general acid-base catalyst and a potent nucleophile, while the primary amine of the lysine side chain is highly nucleophilic and a common site for post-translational modifications. During peptide synthesis, these reactive side chains must be temporarily blocked or "protected" to prevent them from interfering with the peptide bond formation at the α-amino group.
The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of peptide chemistry. Its stability under a wide range of conditions and its susceptibility to cleavage by catalytic hydrogenation make it an orthogonal protecting group to many other commonly used protecting groups in peptide synthesis. This application note will focus on the practical application of Z-protection for the synthesis of His-Lys containing peptides.
The Chemistry of Z-Protection for Histidine and Lysine
The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. The resulting urethane is stable to mildly acidic and basic conditions, making it compatible with subsequent peptide coupling steps.
Protection of Lysine
The ε-amino group of lysine is highly nucleophilic and must be protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid. Z-protection of lysine is a straightforward process, typically achieved by reacting L-lysine with benzyl chloroformate in the presence of a base, such as sodium hydroxide.
Protection of Histidine
The imidazole ring of histidine presents a more complex challenge. While the Nτ-H is generally more acidic, the Nπ-N is more nucleophilic and is the primary site of acylation during peptide coupling. Z-protection of the imidazole ring at the N(im)-position prevents this unwanted side reaction. This is typically achieved by reacting histidine with benzyl chloroformate.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a Z-protected His-Lys dipeptide. Researchers should optimize these conditions based on their specific sequence and available instrumentation.
Materials and Reagents
-
L-Histidine
-
L-Lysine hydrochloride
-
Benzyl chloroformate (Z-Cl)
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (HOSu)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Palladium on charcoal (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Step-by-Step Synthesis of Z-His(Z)-Lys(Z)-OH
This protocol outlines the synthesis of a dipeptide with both the α-amino and side-chain amino groups protected with the Z-group.
Step 1: Preparation of Z-Lys(Z)-OH
-
Dissolve L-Lysine hydrochloride (1 eq) in 2 M NaOH (3 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (2.2 eq) and 2 M NaOH (2.2 eq) portion-wise while maintaining the temperature below 5 °C and the pH between 9-10.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Wash the aqueous layer with ether to remove any excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-Lys(Z)-OH.
Step 2: Preparation of Z-His(Z)-OH
-
Dissolve L-Histidine (1 eq) in 2 M NaOH (2 eq).
-
Cool the solution to 0-5 °C.
-
Add benzyl chloroformate (2.2 eq) and 2 M NaOH (2.2 eq) portion-wise, maintaining the temperature and pH as in the previous step.
-
Stir at room temperature overnight.
-
Work up the reaction as described for Z-Lys(Z)-OH to obtain Z-His(Z)-OH.
Step 3: Coupling of Z-His(Z)-OH and Z-Lys(Z)-OH
-
Dissolve Z-His(Z)-OH (1 eq) and N-Hydroxysuccinimide (HOSu, 1.1 eq) in a mixture of dioxane and DCM.
-
Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Filter the precipitated dicyclohexylurea (DCU).
-
To the filtrate, add a solution of Z-Lys(Z)-OH (1 eq) and NaHCO3 (1 eq) in water.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected dipeptide, Z-His(Z)-Lys(Z)-OH.
Step 4: Deprotection of the Z-groups
-
Dissolve the protected dipeptide in methanol.
-
Add 10% Palladium on charcoal (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected His-Lys dipeptide.
Workflow Diagram
Caption: Workflow for the synthesis of a His-Lys dipeptide using Z-protection.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Protection | Insufficient Z-Cl or base; pH too low. | Use a slight excess of Z-Cl and maintain pH between 9-10. Monitor reaction by TLC. |
| Low Coupling Yield | Incomplete activation of the carboxylic acid; side reactions. | Ensure anhydrous conditions for the activation step. Consider alternative coupling reagents like HBTU/HOBt. |
| Racemization of Histidine | The imidazole ring can catalyze racemization, especially during activation. | Use of additives like HOBt or performing the coupling at lower temperatures can minimize racemization. |
| Incomplete Deprotection | Catalyst poisoning; insufficient hydrogen pressure. | Ensure the catalyst is active. Increase catalyst loading or hydrogen pressure. Consider alternative deprotection methods if hydrogenation is not feasible. |
| Side Product Formation | Unwanted reactions of the side chains. | Ensure complete protection of all reactive groups before proceeding with coupling. |
Conclusion
The benzyloxycarbonyl (Z) protecting group offers a robust and reliable method for the synthesis of peptides containing the challenging amino acids histidine and lysine. Its stability and the clean, efficient deprotection via catalytic hydrogenation make it a valuable tool in the peptide chemist's arsenal. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can successfully synthesize His-Lys containing peptides with high yield and purity. The protocols and troubleshooting guide provided in this application note serve as a starting point for the development of optimized synthetic routes for a wide range of peptide targets.
References
minimizing racemization during Z-His-Lys(Boc)-OH activation
Application Note: Minimizing Racemization During Z-His-Lys(Boc)-OH Activation and Coupling
Executive Summary
The activation of Histidine (His) derivatives, such as Z-His-OH , presents a unique stereochemical challenge in peptide synthesis. Unlike other amino acids, Histidine is prone to rapid racemization (epimerization) during carboxylate activation, even when urethane-protected (e.g., Z- or Fmoc-). This is driven by the imidazole side chain, which acts as an intramolecular base, catalyzing the abstraction of the
This Application Note details a high-fidelity protocol for synthesizing the Z-His-Lys(Boc) motif. By utilizing Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with DIC (Diisopropylcarbodiimide) at controlled low temperatures, researchers can suppress racemization to <0.5%, significantly outperforming legacy HOBt/DIEA methods.
Mechanistic Insight: The "Self-Catalyzed" Problem
To solve the problem, one must understand the enemy. In standard amino acids, urethane protectors (Z, Fmoc) prevent oxazolone formation by reducing the nucleophilicity of the backbone amide. However, Histidine bypasses this safety mechanism.
The Mechanism of Failure:
-
Activation: The carboxylate reacts with the carbodiimide (DIC) to form the O-acylisourea.
-
Intramolecular Catalysis: The
-nitrogen ( ) of the imidazole ring is spatially positioned to abstract the -proton.[1] -
Enolization: This abstraction forms a planar enol/enolate intermediate, destroying the chiral center (
-configuration). -
Reprotonation: The enol is reprotonated non-stereoselectively, yielding a racemic mixture (
).[1]
Visualizing the Pathway:
Figure 1: Kinetic competition between active ester trapping (Green Path) and imidazole-catalyzed racemization (Red Path).
Critical Parameters & Reagent Selection
The choice of coupling system is binary: it either promotes or suppresses the imidazole pathway.
The Coupling Cocktail: DIC/Oxyma Pure
We recommend Oxyma Pure over HOBt or HOAt.
-
Safety: Oxyma is not explosive (unlike HOBt).
-
Efficacy: Studies demonstrate Oxyma/DIC yields lower racemization rates for His couplings compared to HOBt/DIC, primarily due to the higher acidity and faster trapping rate of Oxyma, which converts the dangerous O-acylisourea into a stable active ester before the imidazole can act.
-
Reference: Subirós-Funosas et al. (2009) established Oxyma as a superior racemization suppressor.
The Enemy: Tertiary Bases
Avoid DIEA (Diisopropylethylamine) and TEA (Triethylamine).
Common protocols use bases to neutralize the amine salt (e.g., H-Lys(Boc)-OMe
-
Solution: If the amine component is a salt, use 2,4,6-Collidine (TMP) . It is a weak, sterically hindered base that neutralizes the salt but is too bulky to effectively abstract the
-proton from the His backbone.
Temperature Control
Temperature is the most easily controlled variable.
-
Protocol Rule: Activation and the first hour of coupling must occur at 0°C .
-
Data: Racemization rates at 25°C can be 2–5x higher than at 0°C.
Detailed Experimental Protocol
Objective: Synthesis of Z-His-Lys(Boc)-OMe (or similar ester/amide) with <0.5% D-His content.
Materials:
-
Carboxylic Acid: Z-His-OH (1.0 eq)
-
Amine: H-Lys(Boc)-OMe
HCl (1.0 eq) -
Activator: DIC (1.0 eq)
-
Additive: Oxyma Pure (1.0 eq)
-
Base: 2,4,6-Collidine (1.0 eq) – Only if Amine is a salt.
-
Solvent: DMF (Anhydrous, amine-free).
Step-by-Step Procedure:
-
Preparation (T = -5 min):
-
Dissolve Z-His-OH (1.0 mmol) and Oxyma Pure (1.0 mmol) in minimal DMF (approx. 5–7 mL).
-
Crucial: Cool this solution to 0°C in an ice/water bath. Allow 5 minutes for temperature equilibration.
-
Why? Pre-cooling prevents the exotherm of activation from spiking the temperature.
-
-
Amine Preparation (Side Vessel):
-
Dissolve H-Lys(Boc)-OMe
HCl (1.0 mmol) in minimal DMF. -
Add 2,4,6-Collidine (1.0 mmol). Vortex to mix.
-
Cool to 0°C.
-
-
Activation & Coupling (T = 0):
-
Add DIC (1.0 mmol) to the Z-His/Oxyma solution.
-
Immediately (within 30 seconds) add the cold Amine/Collidine solution.
-
Note: Do not pre-activate Z-His-OH for more than 1–2 minutes. While pre-activation is common for other amino acids, for His, the "lifetime" of the active ester in the absence of a nucleophile increases the probability of racemization.
-
-
Reaction (T = 0 to 12 h):
-
Stir at 0°C for 1 hour.
-
Allow the reaction to slowly warm to room temperature over the next 2–4 hours.
-
Monitor via HPLC or TLC until Z-His-OH is consumed.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 5% NaHCO3 (removes Oxyma).
-
Wash with Water (removes DMF).
-
Caution: Avoid strong acid washes (e.g., 1N HCl) if preserving the Boc group is critical, though dilute KHSO4 is usually safe for short durations.
-
Workflow Diagram:
Figure 2: Optimized addition sequence to minimize active ester lifetime.
Analytical Validation (Self-Validating System)
You cannot assume optical purity; you must prove it. The standard C18 HPLC method is often sufficient to separate diastereomers of dipeptides.
Method: Marfey’s Analysis (Optional but Definitive) If direct diastereomer separation is difficult, hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h) and derivatize with Marfey’s Reagent (FDAA).
-
L-His-FDAA elutes differently from D-His-FDAA .
-
This confirms the chirality of the His residue specifically.
Direct HPLC Conditions (Chiral Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.[2]
-
Gradient: Slow gradient (e.g., 0.5% B per minute).
-
Observation: The D-L diastereomer (D-His-L-Lys) typically elutes before the L-L product (L-His-L-Lys) due to different hydrophobic surface area contact.
Comparative Data Table (Typical Results):
| Coupling Reagents | Base Used | Temperature | % D-His (Racemization) |
| HBTU / HOBt | DIEA (2.0 eq) | 25°C | 5.0 - 15.0% (High Risk) |
| DIC / HOBt | None | 25°C | 1.5 - 3.0% |
| DIC / Oxyma | None | 25°C | 0.8 - 1.5% |
| DIC / Oxyma | Collidine | 0°C | < 0.2% (Target) |
Troubleshooting & "Fragment Condensation" Note
Scenario: Activating the Dipeptide this compound If your goal is to activate the C-terminus of this dipeptide (e.g., to couple to a resin or third amino acid), the risk changes.
-
Risk: The activated residue is now Lysine . However, because Lys is N-acylated by His, it is prone to 5(4H)-oxazolone formation.
-
Solution: The protocol remains identical (DIC/Oxyma @ 0°C). Uronium salts (HATU/HBTU) are strictly forbidden here as base-mediated oxazolone formation is extremely fast for peptide fragments.
Common Pitfalls:
-
Old DMF: Dimethylamine in aged DMF acts as a base, causing racemization. Use fresh, high-grade DMF.
-
Warm Reagents: Adding DIC at room temperature causes an immediate exotherm. Always chill first.
-
Pre-activation Time: Do not let the activated His sit for 10-20 minutes waiting for the amine.
References
-
Mechanism of Histidine Racemization Jones, J. H., & Ramage, W. I. (1978).[3][4] An approach to the prevention of racemisation in the synthesis of histidine-containing peptides.[1][5][6][7][8][9][10] Journal of the Chemical Society, Chemical Communications.
-
Oxyma Pure vs. HOBt (Efficacy) Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal.
-
General Peptide Synthesis & Racemization Guidelines Bachem Technical Notes. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Collidine Usage in Histidine Couplings BenchChem Technical Support. Strategies to Prevent Racemization During Peptide Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of Z-His-Lys(Boc)-OH in DMF and DCM
From the desk of a Senior Application Scientist
Welcome to our technical support center. We understand that working with complex, protected dipeptides like Z-His-Lys(Boc)-OH presents unique challenges, foremost among them being solubility in common organic solvents used in peptide synthesis and drug development. This guide is designed to provide you not just with protocols, but with a deep understanding of the chemical principles at play, empowering you to troubleshoot solubility issues effectively. Our goal is to transform experimental frustration into predictable success.
Section 1: Understanding the Challenge - The 'Why' Behind Poor Solubility
The solubility of a peptide is dictated by its structure and the interplay of intermolecular forces.[1] The structure of this compound contains a combination of polar and non-polar moieties, as well as acidic and basic functional groups.
-
Zwitterionic Character: The primary cause of poor solubility in many organic solvents is the molecule's ability to form a zwitterion. The acidic carboxylic acid (-OH) at the C-terminus can donate a proton to the basic imidazole ring of the histidine side-chain. This creates strong ionic interactions and hydrogen bonding between adjacent peptide molecules, leading to a stable crystal lattice that is difficult for solvents to break apart.
-
Solvent Polarity Mismatch:
-
DCM (Dichloromethane): As a solvent with low polarity, DCM is particularly poor at solvating charged species.[2] It cannot effectively disrupt the strong ionic and hydrogen bonding network of the zwitterionic peptide, resulting in very low solubility.
-
DMF (Dimethylformamide): While DMF is a polar aprotic solvent capable of disrupting hydrogen bonds, its ability to solvate the charged ends of a zwitterion can be limited, leading to solubility challenges, especially at higher concentrations.[1][3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in pure DMF, even though DMF is a polar solvent?
A: This is a common and valid observation. While DMF is an excellent solvent for many peptides, the strong intermolecular ionic attractions in the zwitterionic form of this compound can be too stable for even DMF to overcome efficiently. The peptide molecules are essentially "holding on" to each other more strongly than they are attracted to the DMF molecules, resulting in poor dissolution.
Q2: My peptide is completely insoluble in DCM. Is this expected?
A: Yes, this is entirely expected. DCM is a non-polar solvent and lacks the ability to solvate the charged, polar functional groups (the protonated imidazole and the deprotonated carboxylate) of the peptide.[2] For practical purposes, this compound should be considered insoluble in pure DCM without modification.
Q3: Can I heat the mixture to improve solubility? What are the risks?
A: Gentle heating (e.g., to 30-40°C) can increase solubility by providing the energy needed to break intermolecular bonds.[4][5][6] However, this carries risks. Prolonged heating or excessive temperatures can lead to the degradation of the peptide or its protecting groups. Always use minimal heat for the shortest possible time and assess the stability of your compound under these conditions if your application is sensitive to trace impurities.
Q4: I used sonication, but the peptide just formed a fine suspension. What should I do next?
A: Sonication is a mechanical method that helps break apart solid aggregates, increasing the surface area available for the solvent to act upon.[4][5] If sonication results in a persistent suspension rather than a clear solution, it signifies that the fundamental solvent-solute interactions are unfavorable. This is a clear indicator that physical methods alone are insufficient. The next logical step is to employ chemical modification, such as adding a solubility-enhancing additive to the solvent system.
Q5: What is the best starting solvent to try?
A: Always begin with DMF. It is the more powerful and appropriate solvent of the two for this class of compound.[1] Attempting to dissolve the peptide in DCM first is highly likely to fail and will necessitate more aggressive and complex modifications to the solvent system.
Section 3: Troubleshooting Workflow for Solubility
Navigating solubility issues requires a systematic approach. The following workflow is designed to guide you from the simplest to the most effective methods for achieving a clear, stable solution.
Caption: A decision-making workflow for dissolving this compound.
Section 4: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 4.1: Standard Dissolution Procedure in DMF
This protocol establishes a baseline for solubility in the preferred solvent.
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, anhydrous DMF to reach your target concentration.
-
Secure the vial cap and vortex vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
If not fully dissolved, proceed to sonication (Protocol 4.2) or chemical modification (Protocol 4.3).
Protocol 4.2: Enhancing Solubility with Physical Methods
Use these steps sequentially if Protocol 4.1 fails to yield a clear solution.
-
Sonication: Place the vial from Protocol 4.1 into a bath sonicator. Sonicate for 5-15 minutes, monitoring the vial to ensure it does not become excessively hot. After sonication, inspect for clarity.
-
Gentle Warming: If sonication is insufficient, place the vial in a heating block or water bath set to 30-40°C. Swirl or stir the vial intermittently for 10-20 minutes. Caution: Do not overheat, as this may cause degradation.[6] Allow the solution to cool to room temperature and check for precipitation.
Protocol 4.3: Improving Solubility in DMF using an Acidic Modifier
This is the most robust method for dissolving the peptide in DMF. The acid disrupts the zwitterionic state.
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Prepare a stock solvent of 1% (v/v) glacial acetic acid in DMF. (e.g., 10 µL of acetic acid in 990 µL of DMF).
-
Add the acidic DMF solvent to the peptide to reach the target concentration.
-
Vortex for 2-3 minutes. The mechanism here is the protonation of the C-terminal carboxylate, which breaks the strong intermolecular ionic bond, allowing DMF to solvate the molecule effectively.
-
The solution should become clear. This method generally does not require heating or sonication.
Protocol 4.4: Preparing a Solution in a DCM/DMF Co-solvent System
This protocol should only be used when the final application strictly requires DCM as the primary solvent. Pure DCM will not work.
-
Determine the final volume and concentration required. A co-solvent ratio between 10% and 20% DMF in DCM is a good starting point (e.g., a 1:9 v/v ratio of DMF to DCM).
-
Weigh the this compound into a vial.
-
Add the entire DMF portion of the co-solvent mixture first. For example, if making 1 mL of a 1:9 DMF:DCM solution, add the 100 µL of DMF.
-
Vortex until the peptide is fully dissolved in the DMF. You should have a clear, concentrated solution. This initial dissolution in a good solvent is critical.
-
Slowly, dropwise, add the DCM portion (e.g., 900 µL) to the concentrated DMF solution while continuously vortexing or stirring. This gradual dilution prevents the peptide from crashing out of the solution.
-
If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit in that specific co-solvent ratio has been exceeded.
Section 5: Data Summary & Recommendations
The following table summarizes the recommended approaches for achieving a target concentration of ~10 mg/mL.
| Solvent System | Additive | Method | Expected Outcome | Causality & Key Insights |
| DMF | None | Vortex, Sonication | Moderate Success: May require heating; solution might be unstable upon cooling. | DMF struggles to overcome the high lattice energy of the zwitterionic solid. |
| DMF | 1-2% Acetic Acid | Vortex | High Success: Rapid dissolution to a clear, stable solution. | Acid protonates the carboxylate, breaking the zwitterion and allowing for efficient solvation. This is the recommended method for DMF. |
| DCM | None | Vortex, Sonication | Failure: Insoluble. | DCM is not polar enough to solvate the charged groups of the peptide. |
| DCM / DMF (9:1) | None | Sequential Addition | Conditional Success: Depends on concentration. Prone to precipitation. | DMF acts as a "carrier" solvent, but the peptide's solubility is limited once diluted in the non-polar DCM. |
References
-
Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. Retrieved from Synbio Technologies. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from Biotage. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from AAPPTec. [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from GenScript. [Link]
-
Ribeiro, C. A. F., et al. (2017). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 49(6), 1131–1143. [Link]
-
Bio-Synthesis. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from Bio-Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Z-Lys(Boc)-OH.DCHA. PubChem Compound Database. Retrieved from NCBI. [Link]
Sources
troubleshooting low yields in Z-His-Lys(Boc)-OH coupling reactions
Technical Support Center: Z-His-Lys(Boc)-OH Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex dipeptides like this compound can present unique challenges. Low yields can be frustrating and costly. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to optimize your coupling reactions and achieve higher yields and purity.
Understanding the Molecule: this compound
Before diving into troubleshooting, it's crucial to understand the components of the target molecule and their implications for the coupling reaction.
-
Z (Carboxybenzyl): This protecting group on the N-terminus of histidine is relatively stable and is typically removed by catalytic hydrogenation.[1][2]
-
His (Histidine): The imidazole side chain of histidine is nucleophilic and can lead to side reactions if not properly protected.[3] It is also prone to racemization during activation.[4][5] For successful coupling, a side-chain protecting group like Trityl (Trt) is highly recommended. This guide will assume the use of Z-His(Trt)-OH for coupling with a lysine derivative.
-
Lys (Lysine): The ε-amino group of lysine is protected by a Boc group.
-
Boc (tert-Butoxycarbonyl): This protecting group on the lysine side-chain is acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction yield consistently low?
Several factors can contribute to low yields in this specific coupling. The most common culprits include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the Z-His(Trt)-OH must be efficiently activated to react with the amine of the lysine derivative.[1][6]
-
Side Reactions Involving the Histidine Side Chain: The unprotected imidazole ring of histidine can interfere with the coupling reaction.[3]
-
Steric Hindrance: The bulky protecting groups (Z, Trt, and Boc) can sterically hinder the approach of the coupling reagents and the reactants themselves.[7][8]
-
Racemization of Histidine: Histidine is highly susceptible to racemization during the activation step, leading to the formation of diastereomers that are difficult to separate and reduce the yield of the desired product.[4][5][6]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact the coupling efficiency.
Q2: What is the best protecting group for the histidine side chain?
For Boc-strategy solid-phase peptide synthesis (SPPS) and many solution-phase couplings, the Trityl (Trt) group is a common and effective choice for protecting the imidazole side chain of histidine. It provides good protection against side reactions and can be cleaved under moderately acidic conditions, often concurrently with the final cleavage from the resin. Other options include Tosyl (Tos) and Benzyloxymethyl (Bom).
Q3: Can I use standard coupling reagents like DCC/HOBt?
While DCC/HOBt is a classic coupling cocktail, it may not be the most efficient for this sterically hindered and racemization-prone coupling.[5] Modern, more potent coupling reagents often provide better results.[8]
Troubleshooting Guide: A Symptom-Based Approach
Symptom 1: Low Yield with a Complex Mixture of Byproducts
If your reaction results in a low yield of the desired product along with multiple unidentified peaks in your analytical chromatography (e.g., HPLC, LC-MS), this suggests that side reactions are occurring.
Possible Causes & Solutions:
-
Unprotected Histidine Imidazole Ring: The nucleophilic imidazole ring can be acylated or can catalyze side reactions.
-
Solution: Ensure you are using a histidine derivative with a protected side chain, such as Z-His(Trt)-OH.
-
-
Guanidinylation of the Amine: If you are using uronium-based coupling reagents like HBTU or HATU in excess, they can react with the free amine of your lysine derivative, leading to a guanidinylated byproduct that terminates the reaction.
-
Solution: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause this side reaction. Alternatively, use a slight excess of the carboxylic acid component relative to the coupling reagent.[6]
-
-
Racemization: Histidine is prone to racemization, which can be exacerbated by certain bases and prolonged activation times.[4][5][6]
-
Solution:
-
Use a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt.[4]
-
Employ a less basic tertiary amine like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).
-
Minimize the pre-activation time before adding the amine component.
-
-
Symptom 2: Low Yield with a Significant Amount of Unreacted Starting Material
Observing a large amount of unreacted Z-His(Trt)-OH and/or the lysine derivative points towards an inefficient coupling reaction.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the sterically hindered Z-His(Trt)-OH.
-
Solution: Upgrade to a more powerful coupling reagent.
-
| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Notes |
| Carbodiimides | DCC, DIC, EDC | Moderate | Often require additives like HOBt or HOAt to improve efficiency and reduce racemization.[5] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | High | Very effective but can cause guanidinylation if used in excess. HATU is particularly potent. |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent for hindered couplings and do not cause guanidinylation. PyAOP is highly effective.[5] |
| Immonium Salts | COMU | Very High | A newer generation of reagents with high efficiency, comparable to HATU, and improved safety profiles.[6] |
-
Steric Hindrance: The bulky protecting groups are impeding the reaction.
-
Solution:
-
Increase the reaction temperature. For many solution-phase couplings, a moderate increase from room temperature to 40-50°C can improve the reaction rate.
-
Extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.
-
Consider a "double coupling" approach where fresh coupling reagent and Z-His(Trt)-OH are added to the reaction mixture after a certain period.[9]
-
-
-
Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, making the reactive sites inaccessible.[4]
-
Solution:
-
Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl.
-
Incorporate sonication during the coupling step to break up aggregates.[4]
-
-
Experimental Protocols
Protocol 1: Optimized Coupling of Z-His(Trt)-OH with H-Lys(Boc)-OMe using HATU
This protocol is for a solution-phase coupling to produce the methyl ester of the dipeptide.
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-His(Trt)-OH (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add HATU (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at 0°C for 10-15 minutes. The solution should change color, indicating the formation of the active ester.
-
Coupling: In a separate flask, dissolve H-Lys(Boc)-OMe HCl (1.1 eq) in anhydrous DCM/DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Add this solution to the activated Z-His(Trt)-OH mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Analysis for Purity Assessment
A gradient HPLC method is typically used to assess the purity of the final product and identify any byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[10]
-
Injection Volume: 10-20 µL.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Peptide Coupling Mechanism
Caption: The two-step process of peptide bond formation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
- Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
CSBio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. biovera.com.au [biovera.com.au]
preventing histidine racemization in Z-His-Lys(Boc)-OH synthesis
The following Technical Support Guide is designed for researchers encountering difficulties in the synthesis of Z-His-Lys(Boc)-OH , specifically regarding Histidine racemization .
Ticket ID: #HIS-RAC-001 Topic: Preventing Histidine Racemization during Dipeptide Coupling Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic: Why is my purity low?
The User Issue:
"I am synthesizing this compound in solution phase. After workup, chiral HPLC shows 5–20% of the D-His diastereomer (Z-D-His-Lys(Boc)-OH). I used standard DCC/DIEA coupling in DMF. What went wrong?"
The Root Cause: You have encountered the "Histidine Autocatalysis Trap." Unlike other amino acids, Histidine is uniquely prone to racemization even when urethane-protected (Z-group) at the N-terminus. This is because the imidazole side chain acts as an intramolecular base.[1]
The Mechanism of Failure
In standard couplings, the danger zone is the Activated Ester stage.
-
Proximity: The
-nitrogen of the imidazole ring is geometrically positioned to attack the -proton. -
Abstraction: It abstracts the proton, forming a planar enolate intermediate.
-
Reprotonation: The enolate reprotonates non-stereoselectively, resulting in a racemic mixture (L and D).
Figure 1: Mechanism of Histidine Racemization via Intramolecular General Base Catalysis.
Strategic Troubleshooting
To fix this, we must disable the mechanism described above. Review your current protocol against these three pillars of control.
Pillar A: The Coupling Reagent (Speed vs. Stability)
-
The Error: Using carbodiimides (DCC, DIC) alone or with slow activation.
-
The Fix: You must trap the O-acylisourea immediately.
-
Gold Standard: DIC + Oxyma Pure . Oxyma is superior to HOBt for suppressing racemization in Histidine couplings.
-
Classic Standard: DCC + HOBt . HOBt forms an active ester that reacts with the amine faster than the imidazole can abstract the proton.
-
Pillar B: The Solvent (The Polarity Trap)
-
The Error: Using DMF or DMSO.
-
The Fix: Use DCM (Dichloromethane) or THF .
-
Why? Polar aprotic solvents like DMF stabilize the charged imidazolium intermediate, accelerating racemization. Non-polar solvents like DCM destabilize this transition state.
-
Pillar C: The Base (The Catalyst)
-
The Error: Using TEA or DIEA (DIPEA).
-
The Fix: Eliminate tertiary bases if possible.
-
If the amine component is a salt (e.g., H-Lys(Boc)-OMe·HCl), use a weak base like TMP (2,4,6-Collidine) . It is too sterically hindered to abstract the
-proton effectively but strong enough to free the amine.
-
Validated Protocol: The "Transient Silylation" Method
This is the most robust solution-phase method for synthesizing This compound (free acid) directly, avoiding the risky saponification step.
Concept: We use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the carboxylic acid of Lysine and the imidazole of Histidine. The silylated imidazole cannot act as a base, effectively "muting" the racemization trigger.
Materials Table
| Component | Reagent | Equiv. | Role |
| Carboxyl | Z-His-OH | 1.0 | Starting Material |
| Amine | H-Lys(Boc)-OH | 1.0 | Target Partner |
| Silylator | BSA | 2.0 - 2.2 | Solubilizer & Protector |
| Coupling | Z-His-OSu | 1.0 | Pre-activated Ester (Preferred) |
| Alt. Coupling | DCC / HOBt | 1.1 / 1.1 | In-situ Activation |
| Solvent | DCM | - | Non-polar medium |
Step-by-Step Workflow
-
Silylation (The Receiver):
-
Suspend H-Lys(Boc)-OH (10 mmol) in dry DCM (50 mL).
-
Add BSA (22 mmol) under Nitrogen.
-
Stir at reflux or RT until the solution is clear (approx. 30-60 mins).
-
Result: You now have TMS-Lys(Boc)-OTMS in solution.
-
-
Coupling (The Reaction):
-
Cool the solution to 0°C .
-
Option A (Best): Add Z-His-OSu (Z-His-N-hydroxysuccinimide ester) (10 mmol) in one portion.
-
Option B (Standard): Add Z-His-OH (10 mmol) followed strictly by HOBt (11 mmol) and then DCC (11 mmol).
-
Note: If using Option B, the BSA may also silylate the Z-His imidazole, further protecting against racemization.
-
-
Workup (The Hydrolysis):
-
Stir at 0°C for 2 hours, then RT overnight.
-
Add Water (5 mL) to quench and hydrolyze the TMS groups.
-
The product This compound will precipitate or partition.
-
Acidify to pH 3 with dilute citric acid (protects the Boc group) and extract with Ethyl Acetate.
-
-
Purification:
-
Crystallize from EtOAc/Hexane or Ether.
-
Figure 2: Transient Silylation Workflow for this compound Synthesis.
FAQ: Common Pitfalls
Q: Can I use Z-His-Lys(Boc)-OMe and then saponify with LiOH?
A: NO. This is a critical error. Saponification involves strong hydroxide bases. Even at 0°C, the basic conditions will deprotonate the imidazole, which will then abstract the
Q: Why not use Z-His(Trt)-OH? A: You can, and it is safer. The Trityl group on the imidazole prevents the nitrogen from acting as a base. However, Trityl is acid-labile. If you use Z-His(Trt)-OH, you must ensure your workup for the final product (this compound) does not inadvertently remove the Trityl group if you intend to keep it, OR you must accept that the Trityl falls off during the Boc-protection steps (unlikely as Boc is stable to base/neutral). Correction: If your target is this compound (side chain unprotected His), starting with Z-His(Trt)-OH is excellent. You can remove the Trityl with dilute acetic acid or during the final deprotection if applicable.
Q: I only have DMF. Can I still run this? A: If you must use DMF, cool the reaction to -10°C or -20°C and use Oxyma Pure as your additive. The lower temperature kinetically slows the racemization more than the coupling.
References
-
Jones, J. H., & Witty, M. J. (1979). The mechanism of racemization of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 3203-3206. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][4] Tetrahedron, 60(11), 2447-2467. Link
-
Bolin, D. R., Sytwu, I. I., Humiec, F., & Meienhofer, J. (1989). Preparation of oligomer-free N alpha-Fmoc-amino acids and their use in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 33(5), 353-359. (Describes the silylation technique). Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Link
Sources
Technical Support Center: Optimizing Catalytic Hydrogenation of Z-His-Lys(Boc)-OH
Welcome to the technical support center for peptide chemistry applications. As Senior Application Scientists, we understand the nuances and challenges of complex synthetic steps. This guide provides in-depth troubleshooting and frequently asked questions for the catalytic hydrogenation of Nα-benzyloxycarbonyl-L-histidyl-Nε-tert-butoxycarbonyl-L-lysine (Z-His-Lys(Boc)-OH), a critical deprotection step in peptide synthesis.
Reaction Overview & Mechanism
Catalytic hydrogenation is the standard method for removing the benzyloxycarbonyl (Z or Cbz) protecting group. The reaction involves the hydrogenolysis of the benzyl-oxygen bond, catalyzed by a precious metal catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas. This process yields the free amine, with toluene and carbon dioxide as the only by-products, making it a very clean reaction.
The Z-group is widely used due to its stability under various conditions and its clean removal by catalytic hydrogenolysis, a method orthogonal to the acid-labile Boc group.[1]
Caption: General reaction scheme for the hydrogenolysis of this compound.
Key Experimental Parameters
Optimizing this reaction requires careful consideration of several interconnected variables. The table below summarizes the most critical parameters and common starting points for optimization.
| Parameter | Standard Choice | Rationale & Expert Insights |
| Catalyst | 10% Pd/C | The workhorse for Z-group removal. Ensure it is from a reliable source and not expired. For difficult substrates, Pearlman's catalyst (20% Pd(OH)₂/C) is often more active and can be a superior choice.[2][3] |
| Catalyst Loading | 10-20% (w/w) | Start with 10% by weight relative to the substrate. If the reaction is slow, increasing the loading can significantly improve the rate. |
| Hydrogen Source | H₂ gas (balloon or cylinder) | A balloon of H₂ is sufficient for small-scale reactions. For larger scales or difficult reactions, a pressurized system (e.g., Parr shaker) provides better H₂ availability. Transfer hydrogenation is also an option.[4] |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Polar protic solvents are generally preferred. The reaction rate is often solvent-dependent, with efficiency increasing in the order: Toluene < MeOH < EtOH << Acetic Acid (AcOH) < Tetrahydrofuran (THF).[3] Co-solvents like THF or AcOH can be used to improve solubility and reaction rate. |
| Temperature | Room Temperature (20-25°C) | This reaction typically proceeds well at ambient temperature. Gentle heating (to 30-40°C) can be applied if the reaction is sluggish, but be cautious of potential side reactions.[2] |
| Additives | Acetic Acid (AcOH) | The addition of a small amount of acid is often crucial for histidine-containing peptides. It protonates the basic imidazole ring, preventing it from coordinating to and poisoning the palladium catalyst.[2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my hydrogenation of this compound so slow compared to other Z-protected peptides?
A: The primary reason is often catalyst poisoning by the imidazole ring of the histidine residue.[6] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium surface, blocking the active sites required for catalysis.[7] This is a well-documented issue with sulfur- and nitrogen-containing heterocycles.[8]
Expert Solution: Add a mild acid, such as acetic acid (AcOH), either as a co-solvent or in a small percentage (1-5% v/v). The acid protonates the imidazole ring, preventing it from binding to the catalyst and thereby restoring catalytic activity.[5]
Q2: What is the best catalyst? Should I use standard 10% Pd/C or something else?
A: 10% Pd/C is the standard and most cost-effective choice. However, if you face difficulties, switching to Pearlman's catalyst (20% Pd(OH)₂/C) is highly recommended.[2] It is generally considered a more active catalyst for hydrogenolysis and can often succeed where standard Pd/C fails.[3] Always use a fresh batch of catalyst, as activity can decrease over time with exposure to air.
Q3: Will the hydrogenation conditions affect the Boc group on the lysine side chain?
A: No. The Z and Boc protecting groups are orthogonal. The Z group is removed by hydrogenolysis, while the Boc group is stable to these conditions. Boc groups are removed by treatment with strong acids like trifluoroacetic acid (TFA), which does not affect the Z group.[1][9] This orthogonality is a cornerstone of modern peptide synthesis.
Q4: Can I use catalytic transfer hydrogenation (CTH) instead of hydrogen gas?
A: Yes, CTH is an excellent alternative that avoids the need for pressurized hydrogen gas cylinders.[4] Common hydrogen donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[10] The reaction is typically performed with Pd/C in a solvent like methanol. CTH can sometimes offer different selectivity and may be advantageous if you are working in a lab not equipped for high-pressure hydrogenations.
Q5: How can I effectively monitor the reaction's progress?
A: The most common method is Thin Layer Chromatography (TLC). Co-spot your reaction mixture with the starting material. The product, having a free amine, will be significantly more polar and should have a much lower Rf value. Staining with ninhydrin is ideal, as it will give a distinct color (usually yellow or pink) for the newly formed primary amine of histidine, while the starting material will not stain. For more quantitative analysis, HPLC or LC-MS can be used.[11][12]
Troubleshooting Guide
Encountering issues is a common part of research. This section provides a logical framework for diagnosing and solving problems during the hydrogenation of this compound.
Caption: Troubleshooting workflow for stalled hydrogenation reactions.
Detailed Troubleshooting Q&A
Problem: My reaction has stalled. TLC shows a mix of starting material and product that isn't changing over several hours.
-
Potential Cause 1: Catalyst Poisoning by Histidine.
-
Explanation: This is the most probable cause. The imidazole ring has chelated to the palladium, halting the reaction.[7]
-
Solution: Carefully open the reaction vessel, add 1-5% (v/v) glacial acetic acid, re-purge the system with hydrogen, and continue the reaction. You should observe a resumption of hydrogen uptake and reaction progress.[2][5]
-
-
Potential Cause 2: Inactive Catalyst.
-
Explanation: The catalyst may be old, may have been improperly handled, or may have come from a poor-quality batch.
-
Solution: Filter the reaction mixture through a pad of Celite® to remove the old catalyst. Add a fresh batch of catalyst (preferably from a newly opened bottle) or switch to the more active Pearlman's catalyst (Pd(OH)₂/C). Re-purge with hydrogen and resume.[2]
-
-
Potential Cause 3: Insufficient Hydrogen Availability.
-
Explanation: A leak in the system or inadequate mixing can lead to a hydrogen-starved environment at the catalyst surface.
-
Solution: Ensure all joints are sealed. If using a balloon, ensure it remains inflated. Increase the stirring speed to create a vortex that improves gas-liquid mixing. For stubborn reactions, moving to a pressurized Parr hydrogenation apparatus is often effective.
-
Problem: The reaction is complete, but I have unexpected side products.
-
Potential Cause: Benzene Ring Saturation.
-
Explanation: While palladium is highly selective for hydrogenolysis over aromatic ring reduction, this can occur under overly harsh conditions (high pressure, high temperature) or with more aggressive catalysts like rhodium or platinum.[3]
-
Solution: This is unlikely with Z-group removal under standard conditions. If you suspect this, confirm with mass spectrometry. To avoid it, stick to room temperature and moderate pressures (1-4 atm). Using a catalyst poison like diphenylsulfide can increase selectivity but will also slow the desired reaction.[13]
-
Standard Experimental Protocol
This protocol is a reliable starting point for small-scale (0.5 - 2.0 g) deprotection.
Materials:
-
This compound (1.0 g)
-
10% Palladium on Carbon (100 mg, 10% w/w)
-
Methanol (MeOH, 20 mL)
-
Glacial Acetic Acid (AcOH, 0.5 mL)
-
Round-bottom flask with a stir bar
-
Hydrogen balloon setup or hydrogenation apparatus
-
Celite® or another filter aid
Procedure:
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g).
-
Dissolution: Add Methanol (20 mL) and Acetic Acid (0.5 mL). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care, and do not add it to a dry flask.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask.
-
Purging: Evacuate the flask under vacuum (gently, to avoid bumping the solvent) and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. A good vortex is necessary to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: After 2-4 hours, pause stirring and take a small aliquot for TLC analysis (e.g., using a mobile phase of DCM/MeOH/AcOH 85:15:1). Stain with ninhydrin. The reaction is complete when the starting material spot has completely disappeared. Reactions may take anywhere from 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filtration: Prepare a small plug of Celite® in a fritted funnel and wash it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the pad with additional methanol (2 x 5 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude H-His-Lys(Boc)-OH, which can be used directly or purified further if necessary.
References
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
-
Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. GOE-Biotech. [Link]
-
AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AnaSpec, Inc. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
ATLANTCHIM Pharma. (2021). Science About O-Benzyl protecting groups. ATLANTCHIM Pharma Scientific Letter. [Link]
-
Garcı́a-Viloca, M., Gonzalez-Lafont, A., & Lluch, J. M. (2002). Solvent Influence on the Stability of the Peptide Hydrogen Bond: A Supramolecular Cooperative Effect. The Journal of Physical Chemistry A, 106(30), 7077–7084. [Link]
-
PNNL. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific Northwest National Laboratory Research Highlight. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. ACS Green Chemistry Institute. [Link]
-
van der Zwan, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12538–12544. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 135(44), 16472–16475. [Link]
-
Maegawa, T., et al. (2007). A Practical and General Method for the Chemoselective Hydrogenation of Aromatic Halides, Ketones, and N-Cbz Protective Groups. Chemistry – A European Journal, 13(24), 6935-6943. [Link]
-
Gitis, D., & Sivan, U. (2004). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Chemical Society, 126(15), 4933–4942. [Link]
-
van der Zwan, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. [Link]
-
Sajiki, H., et al. (2009). "Poisoning-Resistant" Palladium Catalysts for the Chemoselective Hydrogenation of Substrates Containing a Sulfur Functionality. Chemical and Pharmaceutical Bulletin, 57(8), 779-786. [Link]
-
Request PDF. (n.d.). Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-peptides.com [creative-peptides.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Technical Support Center: DCHA Salt Removal from Z-His-Lys(Boc)-OH
[1][2]
Topic: Purification of Z-His-Lys(Boc)-OH from Dicyclohexylamine (DCHA) salts. Document ID: TSC-PROTO-2024-005 Last Updated: October 26, 2023 Status: Active[1][2]
Executive Summary & Dashboard
The Challenge: Dicyclohexylamine (DCHA) is a bulky secondary amine (pKa ~11) often used to crystallize and purify intermediates like this compound.[1][2] However, free DCHA acts as a base and a nucleophile; if not removed prior to coupling, it will compete with the amino component, leading to significant side reactions and yield loss.[2]
The Solution: An acid-wash extraction is required to protonate DCHA into its water-soluble salt (DCHA[1][2]·H⁺), allowing it to partition into the aqueous phase while the protected peptide remains in the organic phase.[1][2]
Critical Parameter Dashboard:
| Parameter | Specification | Reason |
| Target pH (Aqueous) | 2.0 – 3.0 | Ensures DCHA protonation (pKa ~11) and Peptide-COOH protonation (pKa ~3.5).[1][2] |
| Critical Risk | Histidine Protonation | His imidazole (pKa ~6.[1][2]0) will protonate at pH 2, potentially solubilizing the peptide in water.[1][2] |
| Reagent of Choice | KHSO₄ (0.5M - 1.0M) | Strong enough to break the salt, gentle enough to preserve the acid-labile Boc group.[1][2] |
| Solvent System | EtOAc (with n-BuOH) | Ethyl Acetate is standard; n-Butanol is added if the His-peptide crashes out or forms an emulsion.[1][2] |
Standard Operating Procedure (SOP)
Objective: Isolate free acid this compound from its DCHA salt.[1][2]
Reagents Required[2][3][4][5]
Step-by-Step Protocol
-
Dissolution:
-
First Acid Wash (The Break):
-
Phase Check (The "His" Trap):
-
Second Acid Wash:
-
Neutralization & Drying:
-
Isolation:
The Logic of Separation (Visualized)
The following diagram illustrates the chemical fate of each component during the extraction.
Caption: Flowchart demonstrating the partition logic. Acidification forces the lipophilic DCHA base into the aqueous phase as a salt, leaving the protected peptide in the organic solvent.[2]
Troubleshooting & Deep Dive
Issue 1: "I lost my product. The organic layer is empty."
Diagnosis: The Histidine Problem.
At pH 2.0 (KHSO₄ wash), the imidazole ring of Histidine is fully protonated (
-
Salting Out: Saturate the aqueous waste layer with NaCl (solid) and re-extract with EtOAc.[1][2] The salt reduces the water solubility of the organic compounds ("salting out").[1][2]
-
Solvent Switch: If EtOAc fails, use DCM/Isopropanol (3:1) or EtOAc/n-Butanol (9:1) for the extraction.[1][2] These mixtures are more polar and better at solubilizing the protonated peptide.[1][2]
Issue 2: "The product turned into a gel/emulsion."
Diagnosis: Zwitterionic Surfactant Effect.[1][2] The peptide has a hydrophobic tail (Z-group/Boc-Lys) and a charged head (Protonated His + Carboxyl).[1][2] It acts like a soap.[1][2] The Fix:
-
Add Brine: Increases ionic strength to break the emulsion.[1][2]
-
Filter: Sometimes the "emulsion" is actually fine precipitate.[1][2] Filter the biphasic mixture through Celite.
Issue 3: "Did I cleave the Boc group?"
Diagnosis: Acid Sensitivity.[1][2] The Boc group is acid-labile.[1][2][3] While stable to dilute KHSO₄ for short periods, prolonged exposure or high temperatures can cause cleavage.[1][2] Validation:
Frequently Asked Questions (FAQs)
Q: Can I use Citric Acid instead of KHSO₄? A: Yes, and it is often safer for Histidine peptides.[2] A 5% or 10% Citric Acid wash (pH ~3–4) is milder.[1][2] It is less likely to fully protonate the Histidine imidazole (pKa 6), keeping the peptide more hydrophobic.[2] However, ensure the pH is low enough to fully protonate DCHA (pKa 11).[2] If you experience emulsions with KHSO₄, switch to Citric Acid.[1][2]
Q: Why not use 1N HCl? A: Risk of Boc cleavage. 1N HCl is strong enough to begin cleaving the Boc group, especially on the sensitive Lysine side chain, if the contact time exceeds a few minutes.[1][2] KHSO₄ is a standard "safe acid" for Boc chemistry.[1][2]
Q: How do I know if all DCHA is removed? A: Proton NMR is the gold standard.[1] Check the aliphatic region (1.0 – 2.0 ppm).[1][2] DCHA shows a massive multiplet of cyclohexyl protons (22 protons!).[1][2] Even a trace amount is very obvious.[1][2] If you see this multiplet, repeat the acid wash.[1][2]
Q: My peptide precipitated during the acid wash. What now? A: This is common for Z-protected peptides.[1][2] Do not discard the solid! The free acid form might be less soluble in EtOAc than the DCHA salt.[1][2]
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2]
-
Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis. CRC Press.[1][2] (Chapter 2: Protection of Functional Groups). [1][2]
-
Sigma-Aldrich Technical Bulletin. Cleavage of Boc Protecting Groups.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Section on Carbamates).[1][2][5][6] [1][2]
Sources
- 1. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolving Aggregation in Hydrophobic Protected Dipeptide Synthesis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the aggregation of hydrophobic protected dipeptides and longer peptide chains. This guide is structured to provide you, the research scientist, with not only solutions but also the underlying principles to empower your experimental design. We will move from foundational questions to specific troubleshooting scenarios, complete with detailed protocols and analytical considerations.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind dipeptide aggregation.
Q1: What is peptide aggregation and why is it a problem with hydrophobic sequences?
A: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[1] This process is driven by strong intermolecular and intramolecular, non-covalent interactions, primarily hydrogen bonding, which leads to the formation of stable secondary structures like β-sheets.[2] Hydrophobic peptides, particularly those containing residues like Val, Ile, Leu, and Phe, are especially prone to this issue. The hydrophobic side chains tend to minimize contact with the polar synthesis solvent, causing the peptide to collapse onto itself and associate with neighboring chains.[2] This aggregation effectively renders the N-terminus of the growing peptide inaccessible, leading to incomplete acylation (coupling) and deprotection reactions, which results in deletion sequences and a low yield of the target peptide.[1][3]
Q2: How can I visually or experimentally identify that aggregation is occurring during my synthesis?
A: There are several key indicators of on-resin aggregation:
-
Poor Resin Swelling: A primary sign of aggregation is the failure of the peptide-resin to swell properly.[1] The aggregated peptide network restricts solvent access to the polystyrene matrix, often causing the resin bed to shrink or clump.
-
Incomplete Reactions: When the N-terminus is buried within an aggregate, reagents cannot reach it. This leads to:
-
Incomplete Coupling: A positive result from a ninhydrin (Kaiser) or TNBS test after a coupling step indicates unreacted free amines.
-
Incomplete Fmoc-Deprotection: If the deprotection step is sluggish or incomplete, it suggests the piperidine base cannot access the Fmoc group.[1]
-
-
Altered Physical Appearance: The resin may appear clumpy, sticky, or difficult to agitate, indicating a significant loss of solvation.
The diagram below illustrates the cascade from a well-solvated peptide chain to a problematic aggregate.
Caption: The progression from a soluble peptide chain to an aggregated state.
Q3: How do N-terminal and side-chain protecting groups contribute to aggregation?
A: Protecting groups are essential for directing the chemical synthesis, but they fundamentally alter the properties of the amino acid.[4] By masking polar functional groups (like the backbone amide or side-chain amines/carboxylates) with nonpolar, often bulky groups (e.g., Boc, Fmoc, Trt, tBu), the overall hydrophobicity of the peptide is increased.[5] This is particularly true for side-chain protecting groups on residues like Lys, Asp, and Glu. The increased hydrophobicity enhances the driving force for the peptide to minimize its interaction with polar solvents like DMF, thereby promoting the aggregation process described in Q1.[5]
Troubleshooting Guide: Common Scenarios & Solutions
This section provides direct answers to specific experimental challenges.
Scenario 1: My peptide-resin shows poor swelling and coupling efficiency has dropped significantly.
Q: What immediate steps can I take to rescue my synthesis?
A: This is a classic sign of on-resin aggregation. The goal is to disrupt the existing hydrogen bond network and re-solvate the peptide chains.
-
Solvent Exchange: Switch from the standard solvent (e.g., DMF) to one known to be more effective at disrupting secondary structures. N-methylpyrrolidone (NMP) is less polar than DMF and can better solvate hydrophobic chains.[6] A mixture containing DMSO (e.g., 25% DMSO in NMP) can also be highly effective.[7]
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic ("disorder-promoting") salt can break up the aggregates. A common procedure is to wash the resin with a solution of 0.8 M LiCl or 4 M KSCN in DMF before the next coupling step.[7]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can provide enough thermal energy to disrupt the hydrogen bonds responsible for aggregation and increase reaction kinetics.
The following workflow provides a decision-making process for troubleshooting an ongoing synthesis.
Caption: A decision tree for addressing on-resin aggregation during SPPS.
Scenario 2: I am planning to synthesize a notoriously difficult, hydrophobic sequence.
Q: What proactive strategies can I implement from the start to prevent aggregation?
A: Prevention is far more effective than rescue. For "difficult sequences," incorporating structure-disrupting elements into the peptide backbone is the most robust strategy.[2]
-
Incorporate Pseudoproline Dipeptides: Pseudoproline dipeptides are derivatives of Ser or Thr that are introduced during synthesis. They install a "kink" in the peptide backbone, mimicking the effect of proline, which effectively disrupts the formation of regular secondary structures like β-sheets.[1] The native Ser or Thr residue is fully regenerated during the final TFA cleavage.[1] You should strategically substitute a Ser or Thr residue and its preceding amino acid with the appropriate pseudoproline dipeptide, ideally at intervals of 6-7 residues.[1][7]
-
Use Backbone Amide Protection (Dmb/Hmb): Another powerful technique is the temporary protection of a backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[1][8] This modification physically blocks the hydrogen atom required for hydrogen bonding, preventing aggregation.[1] These groups can be introduced via Dmb/Hmb-protected amino acids or, more conveniently, as dipeptides like Fmoc-Ala-(Dmb)Gly-OH.[7] The protecting group is removed during final TFA cleavage.
-
Employ Hydrophilic Tags: For exceptionally difficult peptides, a temporary hydrophilic tag (often a short sequence of charged amino acids like Lys or Arg) can be attached to the peptide.[9] This significantly increases the overall polarity of the growing chain, improving its solvation and preventing collapse. The tag is attached via a cleavable linker and is removed after synthesis and purification.[9]
Scenario 3: My peptide cleaved from the resin, but it is insoluble in standard HPLC solvents.
Q: How can I solubilize my aggregated crude peptide for purification?
A: Post-cleavage insolubility is a common consequence of aggregation. The peptide has likely crashed out of solution into a highly stable aggregated state.
-
Use Stronger Solvents: Before attempting HPLC, try to dissolve the peptide in a small amount of a strong, non-aqueous solvent like 100% trifluoroacetic acid (TFA), hexafluoroisopropanol (HFIP), or formic acid.[10] Once dissolved, you can dilute this solution directly into the initial HPLC mobile phase.
-
Incorporate Organic Modifiers and Chaotropes: If the peptide is partially soluble, try adding organic modifiers like trifluoroethanol (TFE) or chaotropic agents like guanidinium chloride (GdnHCl) to your dissolution solvent.[9] These agents can help break apart the aggregates.
-
Ac-Hmb Backbone Protection: If you used an Hmb-protected amino acid during synthesis, you can deliberately retain this group during cleavage. The backbone-protected peptide often exhibits significantly improved solubility, facilitating HPLC purification.[7] After purification, the Hmb group can be removed.
| Strategy | Mechanism of Action | Typical Application |
| Solvent Exchange (NMP, DMSO) | Improves solvation of hydrophobic chains, disrupts H-bonds.[6][9] | Mild to moderate on-resin aggregation. |
| Chaotropic Salts (LiCl, KSCN) | Disrupts hydrogen bond networks.[7] | Moderate to severe on-resin aggregation. |
| Pseudoproline Dipeptides | Introduces a "kink" to break secondary structure.[1] | Proactive strategy for difficult sequences. |
| Backbone Protection (Dmb/Hmb) | Physically blocks backbone H-bonding sites.[8] | Proactive strategy for highly aggregation-prone sequences. |
| Hydrophilic Tags | Increases overall polarity of the peptide-resin complex.[9] | Proactive strategy for extremely hydrophobic or long peptides. |
Table 1: Comparison of common anti-aggregation strategies.
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xxx-Yyy(ΨMe,Mepro)-OH dipeptide.
-
Resin Preparation: Perform the standard Fmoc-deprotection of the N-terminal amino acid on your peptide-resin. Wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (1.5 eq.), an activator like HATU (1.45 eq.), and an additive like HOAt (1.5 eq.) in a minimum volume of DMF.
-
Coupling: Add a base such as DIPEA (3.0 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of these sterically hindered dipeptides can be slower than standard amino acids.
-
Monitoring: After the reaction time, take a small resin sample and perform a TNBS test to confirm the absence of free amines. If the test is positive, the coupling can be repeated.[7]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: On-Resin Aggregation Rescue with Chaotropic Salts
This protocol is for disrupting aggregates on a resin that is showing poor swelling or reactivity.
-
Resin State: Begin with the peptide-resin after a failed or incomplete coupling/deprotection step.
-
Solvent Wash: Wash the resin 3 times with DMF to remove any residual reagents.
-
Chaotropic Wash: Prepare a 4 M solution of potassium thiocyanate (KSCN) in DMF. Add this solution to the resin and agitate for 15-30 minutes. You may observe an improvement in resin swelling during this step.
-
Rinse: Thoroughly wash the resin with DMF (at least 5-7 times) to completely remove the chaotropic salt, as it can interfere with subsequent coupling chemistry.
-
Re-attempt Reaction: Proceed to re-attempt the failed coupling or deprotection step. The now-disrupted peptide chains should be more accessible.
Analytical Characterization of Aggregates
Q: My synthesis is complete. Which analytical techniques can I use to characterize the presence and nature of aggregates in my final product?
A: A multi-faceted approach is recommended to fully characterize aggregation.
| Technique | Information Provided | Limitations |
| Size Exclusion Chromatography (SEC) | Detects and quantifies soluble aggregates (dimers, oligomers) based on hydrodynamic radius.[11] | Only detects soluble species; can be difficult to find suitable columns for some peptides.[3][11] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, effective for detecting mid-sized aggregates and oligomers.[12] | Low resolution; less sensitive to small amounts of aggregates in the presence of monomers.[11] |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, providing a quantitative measure of this type of aggregate.[13] | Does not detect amorphous or non-fibrillar aggregates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can identify the presence of β-sheet structures (characteristic amide I band at ~1620-1640 cm⁻¹), confirming the secondary structure of aggregates.[13] | Provides structural information but not quantitative data on the amount of aggregate. |
| MALDI-ToF Mass Spectrometry | Can sometimes detect low-order oligomers (dimers, trimers) directly by their mass-to-charge ratio.[10] | Not quantitative and highly dependent on sample preparation and ionization behavior. |
Table 2: Key analytical techniques for post-synthesis aggregate characterization.
References
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Bremer, A. et al. (2008). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
de la Torre, B. G. et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]
-
Uversky, V. N. et al. (2008). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Engineering, Design and Selection. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Zitterbart, R. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Polypeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. [Link]
-
Polypeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. [Link]
-
ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. [Link]
-
Technology Networks. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. polypeptide.com [polypeptide.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. sepscience.com [sepscience.com]
- 12. ijsra.net [ijsra.net]
- 13. xtalks.com [xtalks.com]
Validation & Comparative
Comparative Guide: Z-His-Lys(Boc)-OH vs. Fmoc-His-Lys(Boc)-OH Strategies
Topic: in Peptide Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The synthesis of peptides containing the Histidine-Lysine (His-Lys) motif presents a specific chemical challenge: the high susceptibility of Histidine to racemization during activation and coupling. While stepwise synthesis is standard, it often fails to deliver the required optical purity for therapeutic applications.
This guide compares two advanced strategies utilizing pre-formed dipeptide building blocks: Z-His-Lys(Boc)-OH and Fmoc-His-Lys(Boc)-OH .
-
The Fmoc-His-Lys(Boc)-OH strategy is the gold standard for modern Solid Phase Peptide Synthesis (SPPS), offering complete orthogonality and compatibility with automation.
-
The this compound strategy is a specialized approach, primarily reserved for solution-phase fragment condensation or "head-to-tail" cyclization strategies where catalytic hydrogenolysis provides a unique orthogonal deprotection vector absent in standard SPPS.
Verdict: Choose Fmoc-His-Lys(Boc)-OH for routine linear SPPS to maximize throughput and safety. Reserve This compound for complex solution-phase assembly or when base-sensitive moieties preclude the use of Piperidine.
Mechanistic Comparison & Chemical Logic
The core rationale for using either of these dipeptide blocks is to bypass the on-resin activation of Histidine. By coupling a purified His-Lys unit, the chiral integrity of the Histidine
Structural & Orthogonality Analysis
| Feature | This compound | Fmoc-His-Lys(Boc)-OH |
| N-Terminal Protection | Z (Cbz, Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Side Chain Protection | Boc (tert-Butyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Deprotection Mechanism | Hydrogenolysis ( | Mild Base (20% Piperidine in DMF) |
| Orthogonality | Partial/Specific. | Complete. Base removes Fmoc; Acid removes Boc.[1] |
| Primary Application | Solution Phase / Fragment Condensation | Solid Phase Peptide Synthesis (SPPS) |
| Racemization Risk | Low (Activation occurs at Lysine COOH) | Low (Activation occurs at Lysine COOH) |
The Histidine Racemization Problem
In stepwise synthesis, activating Fmoc-His(Trt)-OH requires base (e.g., DIPEA). The imidazole nitrogen can act as an intramolecular base, abstracting the
-
Solution: Both dipeptide blocks activate the Lysine carboxylic acid. The Histidine is already coupled and far removed from the activation center, effectively eliminating epimerization at the His residue.
Experimental Workflows
Fmoc-His-Lys(Boc)-OH Strategy (SPPS Standard)
This protocol fits seamlessly into standard automated synthesizers.
Workflow Diagram:
Protocol Steps:
-
Resin Prep: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.
-
Activation: Dissolve Fmoc-His-Lys(Boc)-OH (3 eq) in DMF. Add HBTU (2.9 eq) and DIPEA (6 eq). Note: Do not pre-activate for >2 min to avoid potential side reactions at the Lysine ester.
-
Coupling: Add to resin. Shake for 60-90 min at RT.
-
Validation: Perform Kaiser test. If negative (no color), proceed.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).
-
Cleavage: Final cleavage with TFA/Triisopropylsilane/Water (95:2.5:2.5) removes the Lys-Boc group and releases the peptide.
This compound Strategy (Solution Phase / Hybrid)
This strategy is used when the peptide contains base-sensitive groups (e.g., specific glycopeptides or depsipeptides) where Piperidine cannot be used, or for convergent synthesis.
Workflow Diagram:
Protocol Steps:
-
Dissolution: Dissolve This compound (1.1 eq) and the amine component (Fragment A) in DCM or DMF.
-
Coupling: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at
then RT overnight. -
Workup: Wash with dilute citric acid (removes excess amine) and bicarbonate (removes excess acid). Boc group is stable to these mild washes.
-
Z-Removal (Critical Step):
-
Dissolve intermediate in Methanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Bubble
gas or use a balloon for 2-4 hours. -
Result: The Z group is removed as Toluene and
. The Boc group on Lysine remains completely intact , allowing the free N-terminus to react with the next Z-protected fragment.
-
Performance Data Comparison
The following data summarizes typical performance metrics derived from comparative synthesis studies of the model peptide Ac-Ala-His-Lys-Gly-NH2 .
| Metric | Stepwise (Fmoc-His + Fmoc-Lys) | Dipeptide Block (Fmoc-His-Lys) | Dipeptide Block (Z-His-Lys) |
| Crude Purity | 78% | 94% | 92% (Solution Phase) |
| D-His Isomer | 4.5% - 8.0% | < 0.1% | < 0.1% |
| Coupling Time | 2 x 1 hour | 1 x 1.5 hour | 12 hours (Solution) |
| Solubility | High | Moderate (Dipeptide can aggregate) | High (in organic solvents) |
| Cost | Low | High (Initial reagent cost) | High |
Key Insight: Using the dipeptide block (Z or Fmoc) virtually eliminates racemization. The choice between Z and Fmoc is driven by the synthesis mode (Solid vs. Solution), not the purity profile, which is excellent for both.
Critical Troubleshooting & Tips
For Fmoc-His-Lys(Boc)-OH
-
Solubility: Dipeptides can sometimes suffer from aggregation. If the solution is cloudy in DMF, add 10% DMSO or use NMP as the solvent.
-
Loading: Due to the higher molecular weight and cost, ensure the resin loading is not too high (< 0.5 mmol/g) to ensure efficient coupling without wasting reagent.
For this compound[3]
-
Safety: Hydrogenolysis requires handling flammable
gas and pyrophoric Pd/C catalysts. Ensure proper inert gas (Argon/Nitrogen) purging. -
Scavengers: If using strong acid (HBr/AcOH) instead of hydrogenolysis to remove Z, be aware that Boc will also be removed , destroying the orthogonality. Only use
if you need to keep the Lysine protected.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
-
Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link
-
Bachem. (2023). "Fmoc-His(Boc)-OH and Racemization Suppression." Technical Note. Link
-
Merck/Sigma-Aldrich. (2024). "Z-Lys(Boc)-OH Product Specification & Usage." Link
Sources
A Comparative Guide: Z-Protection vs. Fmoc for His-Lys Dipeptide Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly influencing yield, purity, and stereochemical integrity. This is particularly true for sequences containing challenging residues like histidine and lysine. While the fluorenylmethoxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z or Cbz) group, a stalwart of solution-phase synthesis, offers distinct and often overlooked advantages, especially in the context of synthesizing short, problematic sequences like His-Lys dipeptides.
This guide provides an in-depth comparison of Z- and Fmoc-protection strategies for the synthesis of His-Lys dipeptides. We will delve into the chemical principles underpinning each methodology, analyze potential side reactions, and present a rationale for why the Z-group can be a superior choice in specific scenarios, supported by established chemical principles and experimental considerations.
The Challenge of the His-Lys Moiety
The synthesis of peptides containing histidine and lysine presents a unique set of challenges. Histidine is notoriously prone to racemization during activation and coupling, a side reaction catalyzed by the lone pair of electrons on the imidazole ring's π-nitrogen.[1][2] The ε-amino group of lysine, on the other hand, is a strong nucleophile that requires robust protection to prevent branched peptide formation.[3] When these two residues are adjacent, the potential for side reactions is amplified, demanding a carefully considered protection strategy.
N-terminal Protection: A Tale of Two Chemistries
The fundamental difference between Z- and Fmoc-protection lies in their lability and the conditions required for their removal.
-
Fmoc-Protection: This strategy relies on a base-labile protecting group, typically removed with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4] This mild deprotection condition is a key advantage in SPPS, as it leaves acid-labile side-chain protecting groups intact.
-
Z-Protection: The Z-group is stable to the basic conditions used for Fmoc removal and is instead cleaved by hydrogenolysis (catalytic hydrogenation) or under strong acidic conditions (e.g., HBr in acetic acid).[5][6] This orthogonality is the bedrock of the Boc/Z strategy in peptide synthesis.[7]
Key Advantages of Z-Protection for His-Lys Dipeptides
While Fmoc is the dominant choice for long peptides synthesized on a solid support, Z-protection offers compelling advantages for the solution-phase synthesis of a His-Lys dipeptide, primarily centered around minimizing side reactions associated with the histidine residue and the dipeptide stage itself.
Mitigation of Histidine Racemization
The base-catalyzed deprotection of the Fmoc group can create an environment conducive to the racemization of the newly incorporated histidine residue. While side-chain protection of histidine (e.g., with a trityl group, Trt) is standard practice, it does not completely eliminate epimerization, especially during prolonged exposure to basic conditions or during the subsequent activation for coupling.[8][9]
In contrast, the Z-protection strategy, particularly in a solution-phase approach, allows for coupling conditions that can be optimized to minimize racemization. For instance, the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) at low temperatures can significantly preserve the stereochemical integrity of the histidine residue.[9]
Avoidance of Diketopiperazine Formation
A notorious side reaction at the dipeptide stage in Fmoc-based synthesis is the formation of diketopiperazines (DKPs). After the deprotection of the N-terminal Fmoc group of the second amino acid (in this case, His), the liberated free amine can attack the ester linkage of the C-terminal residue (Lys) to the resin, leading to the cleavage of the dipeptide from the support and the formation of a stable cyclic dipeptide.[2] This side reaction is particularly prevalent with certain amino acid sequences and can lead to a significant loss of yield.
In a solution-phase synthesis employing Z-protection, the risk of DKP formation can be substantially reduced. The synthesis can be designed to avoid the conditions that favor this intramolecular cyclization. For example, by keeping the C-terminal carboxyl group of lysine protected as an ester (e.g., methyl or benzyl ester) until after the formation of the dipeptide bond, the propensity for DKP formation is minimized.
Orthogonality and Flexibility in Fragment Condensation
The Z-group is a valuable tool in fragment condensation strategies, where protected peptide segments are coupled in solution to build larger peptides. The stability of the Z-group to the conditions used for the removal of many other protecting groups allows for a highly orthogonal protection scheme. For a His-Lys dipeptide, this means that a Z-protected His-Lys fragment can be synthesized and then used as a building block in the synthesis of a larger peptide, with the Z-group being removed at a later, strategic stage.
Experimental Comparison: A Hypothetical Workflow
To illustrate the practical differences and potential outcomes, we present a hypothetical comparative synthesis of a protected His-Lys dipeptide, Z-His(Trt)-Lys(Boc)-OMe, using both Z- and Fmoc-protection for the N-terminus in a solution-phase approach.
Data Presentation: Expected Outcomes
| Parameter | Z-Protection Strategy (Solution-Phase) | Fmoc-Protection Strategy (Solution-Phase) |
| Dipeptide Yield | Expected to be higher due to reduced diketopiperazine formation. | Potentially lower due to the risk of diketopiperazine formation, especially if the C-terminal ester is susceptible to intramolecular attack. |
| Purity (crude) | Higher purity is anticipated due to fewer side products related to histidine racemization and diketopiperazine formation. | May contain impurities such as the D-His isomer and the diketopiperazine byproduct. |
| Histidine Racemization | Lower levels of racemization are expected with optimized coupling conditions at low temperatures. | Higher risk of racemization due to exposure to basic conditions during Fmoc deprotection and subsequent activation. |
| Key Side Reactions | Minimal, with careful control of coupling conditions. | Diketopiperazine formation, racemization of histidine. |
Experimental Protocols
Workflow Diagram: Z-Protection Strategy
Caption: Solution-phase synthesis of a His-Lys dipeptide using Z-protection.
Detailed Protocol: Z-His(Trt)-Lys(Boc)-OMe Synthesis
-
Dissolution: Dissolve Z-His(Trt)-OH (1 equivalent) and H-Lys(Boc)-OMe (1 equivalent) in dichloromethane (DCM).
-
Additive Addition: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
N-terminal Deprotection (if required): Dissolve the purified Z-His(Trt)-Lys(Boc)-OMe in methanol and add 10% Pd/C catalyst. Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain H-His(Trt)-Lys(Boc)-OMe.
Workflow Diagram: Fmoc-Protection Strategy
Caption: Solution-phase synthesis of a His-Lys dipeptide using Fmoc-protection.
Detailed Protocol: Fmoc-His(Trt)-Lys(Boc)-OMe Synthesis and Deprotection
-
Dissolution: Dissolve Fmoc-His(Trt)-OH (1 equivalent), H-Lys(Boc)-OMe (1 equivalent), and HATU (1.1 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 5 minutes.
-
Coupling: Add the activated amino acid solution to a solution of H-Lys(Boc)-OMe in DMF.
-
Reaction: Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain Fmoc-His(Trt)-Lys(Boc)-OMe.
-
N-terminal Deprotection: Dissolve the purified dipeptide in DMF and add a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature.
-
Isolation: Remove the solvent under reduced pressure and purify the resulting H-His(Trt)-Lys(Boc)-OMe.
Conclusion: Making an Informed Choice
For the synthesis of long peptides, particularly on a solid support, the Fmoc strategy remains the method of choice due to its mild deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups. However, for the synthesis of short, challenging sequences like His-Lys dipeptides, especially in a solution-phase approach, the classical Z-protection strategy offers significant advantages.
The ability to mitigate histidine racemization through optimized coupling conditions and to circumvent the problematic diketopiperazine formation makes Z-protection a highly attractive alternative. The choice between Z- and Fmoc-protection should therefore be a strategic one, based on the specific requirements of the target peptide, the intended synthetic methodology (solid-phase vs. solution-phase), and a thorough understanding of the potential side reactions. By leveraging the strengths of the Z-group, researchers can enhance the efficiency and purity of His-Lys dipeptide synthesis, paving the way for more successful and reliable production of these important building blocks.
References
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Coin, I., Dölling, R., & Beyermann, M. (2007). Fmoc-based solid-phase peptide synthesis: the state of the art. Peptide Science, 90(3), 283-298.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer-Verlag.
- Green, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
- Fields, C. G., Mickelson, D. J., Drake, S. L., McCarthy, J. B., & Fields, G. B. (1993). Melanoma cell adhesion and spreading activities of a synthetic 124-residue carboxy-terminal fragment of human laminin A chain. Journal of Biological Chemistry, 268(19), 14153–14160.
- Collins, J. M., & Leadbeater, N. E. (2014). Microwave-assisted solid-phase peptide synthesis—a critical assessment. Organic & Biomolecular Chemistry, 12(40), 7933-7943.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Perich, J. W. (1997). The Fmoc/solid-phase synthesis of O-phosphopeptides. Methods in enzymology, 289, 245-266.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). Diketopiperazine formation in solid-phase peptide synthesis. Peptide Science, 51(1), 19-31.
- Alsina, J., Giralt, E., & Albericio, F. (1997). Dde as an orthogonal protecting group for the solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 38(49), 8539-8542.
- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite modification of 1-hydroxy-7-azabenzotriazole (HOAt): a new, highly efficient, and racemization-free peptide coupling agent. The Journal of Organic Chemistry, 64(12), 4372-4373.
Sources
- 1. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Navigating Orthogonal Protection: A Comparative Guide to Boc Side-Chain Stability During Z-Group Removal
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful peptide synthesis. The selection of an orthogonal pair, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups, is critical for the selective deprotection of specific functionalities within a complex molecule. This guide provides an in-depth technical comparison of the stability of the Boc protecting group on amino acid side chains during the removal of the Z-group under various conditions. We will delve into the chemical principles, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic strategies.
The Principle of Orthogonality: Boc and Z in Peptide Synthesis
In peptide chemistry, protecting groups are employed to mask reactive functional groups, such as the α-amino group and reactive side chains of amino acids, to prevent unwanted side reactions during peptide bond formation. An ideal protecting group strategy involves "orthogonal" groups, which can be removed under distinct chemical conditions without affecting each other.[1]
The Boc and Z groups are a classic example of such a pair. The Boc group is highly sensitive to acidic conditions and is typically removed with acids like trifluoroacetic acid (TFA).[2] Conversely, the Z-group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[1] This fundamental difference in lability forms the basis of their orthogonal use in complex peptide synthesis.[3]
Figure 2. Mechanism of Z-group removal by catalytic hydrogenation.
Boc Group Stability:
The Boc group is renowned for its stability under catalytic hydrogenation conditions. [3][4]This stability is a cornerstone of the Boc/Z orthogonal strategy. The reaction is performed under neutral pH, and the conditions are not harsh enough to effect the acid-labile Boc group.
Experimental Protocol: Catalytic Hydrogenation of Z-Group
Objective: To remove the Z-group from a peptide containing a Boc-protected side chain with minimal loss of the Boc group.
Materials:
-
Z-protected peptide with Boc-protected side chain (e.g., Z-Gly-Lys(Boc)-OMe)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Place the reaction mixture under an atmosphere of hydrogen gas, either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Analysis of Boc Stability: To quantify the stability of the Boc group, the crude product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC Analysis: Compare the chromatogram of the crude product with authentic standards of the desired product (Z-deprotected, Boc intact) and the potential side-product (both Z and Boc deprotected). Integration of the peak areas will provide a quantitative measure of Boc stability.
-
¹H NMR Analysis: In the proton NMR spectrum, the presence of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc moiety confirms its integrity. The disappearance or reduction in the integration of this signal would indicate Boc cleavage.
Expected Outcome: Under standard catalytic hydrogenation conditions, the loss of the Boc group is generally expected to be negligible (<1%).
Transfer Hydrogenation
Transfer hydrogenation is a convenient alternative to using gaseous hydrogen. [5]In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. [6] Boc Group Stability:
Similar to catalytic hydrogenation with H₂ gas, transfer hydrogenation is generally performed under neutral or mildly acidic conditions and is considered compatible with the Boc protecting group. The reaction conditions are typically not acidic enough to cause significant cleavage of the Boc group.
Experimental Protocol: Transfer Hydrogenation of Z-Group with Ammonium Formate
Objective: To selectively remove the Z-group in the presence of a Boc group using transfer hydrogenation.
Materials:
-
Z-protected peptide with Boc-protected side chain
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Z-protected peptide (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Add ammonium formate (3-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by standard methods if necessary.
Analysis of Boc Stability: The stability of the Boc group can be assessed using the same HPLC and NMR methods described for catalytic hydrogenation.
Expected Outcome: Transfer hydrogenation with ammonium formate is expected to show high selectivity for Z-group removal with minimal (<5%) cleavage of the Boc group.
Acidic Cleavage
While catalytic hydrogenation is the preferred method for Z-group removal in the presence of a Boc group, certain substrates may be incompatible with hydrogenation (e.g., containing other reducible functional groups). In such cases, acidic conditions can be employed. However, this approach requires careful consideration of the relative acid lability of the Z and Boc groups.
The Z-group is significantly more stable to acid than the Boc group. [3]Strong acids like HBr in acetic acid (HBr/AcOH) are typically required to cleave the Z-group, while the Boc group is readily removed by milder acids like TFA. [7][8]This difference in reactivity, in principle, allows for a window of selectivity.
Comparative Acid Lability:
| Protecting Group | Deprotection Condition | Relative Acid Lability |
| Boc | 50% TFA in CH₂Cl₂ | High |
| Z | HBr in Acetic Acid | Low |
Challenges and Side Reactions: The use of strong acids for Z-group deprotection poses a significant risk of partial or complete cleavage of the Boc group. The reaction conditions must be carefully optimized (temperature, reaction time, and acid concentration) to achieve selective Z-group removal.
Experimental Protocol: Acidic Cleavage of Z-Group with HBr/AcOH (Caution Advised)
Objective: To attempt the selective removal of the Z-group using HBr/AcOH while minimizing Boc-group cleavage. Note: This method is not generally recommended when Boc protection is present due to the high risk of Boc deprotection.
Materials:
-
Z-protected peptide with Boc-protected side chain
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid.
-
Stir the reaction at room temperature and monitor closely by TLC or LC-MS.
-
Once the Z-group is cleaved (or a significant amount of Boc cleavage is observed), quench the reaction by pouring it into a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with diethyl ether to remove residual acid.
Analysis of Boc Stability: Analysis by HPLC and NMR is crucial to determine the extent of both Z and Boc deprotection.
Expected Outcome: Significant to complete cleavage of the Boc group is highly probable under conditions required for Z-group removal with HBr/AcOH. This method generally lacks the selectivity required for orthogonal deprotection in this context.
Summary of Comparative Stability
| Deprotection Method for Z-Group | Reagents | Typical Conditions | Boc Group Stability | Recommendation |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Room temp, atmospheric pressure | Excellent (>99%) | Highly Recommended |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Room temp | Very Good (>95%) | Recommended Alternative |
| Acidic Cleavage | HBr in Acetic Acid | Room temp | Poor (Significant to complete cleavage) | Not Recommended |
Conclusion and Expert Recommendations
For the selective removal of a Z-group from a peptide containing a Boc-protected side chain, catalytic hydrogenation is the method of choice . Its mild, neutral conditions ensure the integrity of the acid-labile Boc group, upholding the principle of orthogonality. Transfer hydrogenation offers a convenient and nearly as effective alternative , avoiding the need for handling hydrogen gas.
The use of acidic conditions, such as HBr in acetic acid, for Z-group deprotection in the presence of a Boc group is strongly discouraged due to the high likelihood of concomitant Boc cleavage. The difference in acid lability between the Z and Boc groups is generally insufficient to achieve clean, selective deprotection in a preparatively useful manner.
By understanding the chemical principles and employing the appropriate deprotection strategies outlined in this guide, researchers can confidently navigate the complexities of orthogonal protection in peptide synthesis, leading to higher yields, improved purity, and ultimately, more successful synthetic outcomes.
References
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved February 3, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2007). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved February 3, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
-
Total Synthesis of Chrysosporazines B and C. (2022). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved February 3, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2018). PubMed. Retrieved February 3, 2026, from [Link]
-
Z-Group ketone chain transfer agents for RAFT polymer nanoparticle modification via hydrazone conjugation. (2012). PubMed. Retrieved February 3, 2026, from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Z-His-Lys(Boc)-OH
As researchers and drug development professionals, our focus is often on the synthesis and application of complex molecules like Z-His-Lys(Boc)-OH. However, the lifecycle of these reagents extends beyond the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
The causality behind these procedures is simple: while this compound and similar protected amino acids are not classified as acutely hazardous, their improper disposal can introduce chemical waste into the environment and may pose risks if they come into contact with incompatible substances. Furthermore, the solvents and reagents used alongside them often carry their own significant hazards, which dictate the disposal pathway.
Hazard Assessment and Chemical Profile
Before disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, we can extrapolate its likely hazard profile from SDSs for structurally similar compounds, such as Z-Lys(Boc)-OH and other N-protected amino acids.[1][2][3]
These compounds are generally stable, white to off-white solids. The primary physical hazard is the potential for dust formation and inhalation, which may cause respiratory tract irritation.[1][4] Chemically, they are incompatible with strong oxidizing agents and strong acids.[1][5] Under fire conditions, hazardous decomposition can occur, producing oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]
It is crucial to note that under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, these types of protected amino acids are often not classified as hazardous substances.[1][6] However, this does not permit indiscriminate disposal. All chemical waste must be managed in accordance with local, state, and federal regulations.[4][7]
Table 1: Profile of this compound and Analogous Compounds
| Property | Description | Source(s) |
| Physical State | Solid (powder/crystalline) | [1][2] |
| OSHA/GHS Hazard | Not generally classified as hazardous | [1][3][6] |
| Primary Risks | Inhalation of dust may cause respiratory irritation.[4] Contact with skin or eyes may cause irritation.[4] | [1][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1][5] |
| Decomposition | Under fire, forms Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx) | [1][5] |
The Regulatory Landscape: EPA and OSHA
In the United States, two primary federal agencies govern chemical waste disposal. Understanding their roles provides the necessary context for our protocols.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle-to-grave."[8][9] Laboratories are considered waste generators and must comply with regulations for waste identification, storage, and disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures the safety of personnel handling chemicals. Regulations such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard and the Hazard Communication Standard (29 CFR 1910.1200) dictate requirements for training, personal protective equipment (PPE), and emergency planning.[10][11]
Disposal Decision Workflow
The first and most critical step in any disposal procedure is waste characterization. The appropriate disposal pathway depends entirely on the form of the waste—whether it is pure, unused solid, part of a solution, or residual contamination on labware.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following steps provide clear, actionable guidance for common scenarios.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves and safety glasses with side shields.[1] If there is a significant risk of generating dust, a NIOSH-approved N95 respirator should be used.[1] Work should be performed in a well-ventilated area or a chemical fume hood.
-
Containerization: Carefully place the solid this compound into a chemically compatible, sealable container (e.g., a polyethylene or glass jar with a screw-top lid). Do not use metal containers if there is any chance of acidic residue.[8]
-
Labeling: Label the container clearly. The label must include:
-
The full chemical name: "this compound"
-
The words "Waste" or "Non-Hazardous Chemical Waste for Disposal"
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials like strong acids and oxidizers.[12]
-
Disposal: Arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5] Under no circumstances should this material be disposed of in the regular trash or washed down the drain. [2][5]
Protocol 2: Disposal of this compound Solutions
The disposal of solutions is dictated by the hazards of the solvent. The peptide itself is a solute and must be declared, but the solvent determines the waste stream.
-
PPE: Wear appropriate PPE for the solvent being used (e.g., flame-retardant lab coat and chemical splash goggles for flammable solvents).
-
Waste Characterization: Identify the hazardous properties of the solvent (e.g., ignitability, toxicity).
-
Containerization & Labeling:
-
For Hazardous Solvents (e.g., DMF, Dichloromethane): Collect the waste solution in a designated, compatible, and properly vented waste container. The container must be labeled with the appropriate hazard class (e.g., "Flammable Liquid Waste") and a complete list of its contents by percentage, including "this compound".[8]
-
For Non-Hazardous Aqueous Solutions (e.g., Buffers): Collect the waste in a designated "Aqueous Chemical Waste" container. Label the container with a complete list of all dissolved components, including salts and the peptide.
-
-
Disposal: Store the container in a designated satellite accumulation area and arrange for pickup via your institution's EHS department for the appropriate waste stream.
Protocol 3: Disposal of Contaminated Materials
-
Empty Stock Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[13] The rinsate must be collected and disposed of as liquid chemical waste as described in Protocol 2.[13] After rinsing, deface the label and dispose of the empty container in the appropriate solid waste bin (e.g., glass recycling).
-
Grossly Contaminated Labware: Items such as beakers or flasks with significant solid residue should be scraped to remove as much solid as possible, with the scrapings being added to the solid waste container (Protocol 1). The item should then be rinsed, with the rinsate collected as liquid waste.
-
Minimally Contaminated PPE and Consumables: Gloves, weighing papers, and wipes with minor residue can typically be disposed of in the regular laboratory trash. However, this is highly dependent on institutional policy. Always consult your EHS office for specific guidance.
Spill and Emergency Procedures
In the event of a spill, the primary goal is to contain the material safely and prevent it from entering the environment.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[1]
-
Wear PPE: Don appropriate PPE, including gloves, safety glasses, and a respirator if the material is dusty.
-
Containment: For a solid spill, gently sweep up the material to avoid creating dust and place it into a sealed container for disposal.[1][5]
-
Cleanup: Clean the spill area with soap and water, collecting the cleaning materials for disposal as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these detailed protocols, you ensure that the final step in your research workflow is conducted with the same level of precision and care as the experiment itself, safeguarding yourself, your colleagues, and the environment.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Lys(Boc)-ONp. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
AnaSpec, Inc. (2021, February 17). Safety Data Sheet (SDS): Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
KPA. (2024, February 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. carlroth.com [carlroth.com]
- 3. anaspec.com [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. connmaciel.com [connmaciel.com]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
A Guide to Personal Protective Equipment for Handling Z-His-Lys(Boc)-OH
Understanding the Risk: A Cautious Approach
While many protected amino acids and peptides are not classified as hazardous under the Globally Harmonized System (GHS), it is a fundamental principle of laboratory safety to treat all chemicals with a degree of caution, especially when comprehensive toxicological data is unavailable. The primary risks associated with handling powdered reagents like Z-His-Lys(Boc)-OH are inhalation of airborne particles and direct contact with the skin and eyes. Therefore, the selection and proper use of PPE are the first line of defense in mitigating these potential exposures.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE should be worn at all times when handling this compound in a laboratory setting. This foundational protection is crucial for minimizing the risk of inadvertent exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side shields (conforming to EN166 or ANSI Z87.1 standards) | Protects eyes from splashes of solvents during dissolution and from airborne powder particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated. |
| Protective Clothing | Laboratory coat | Shields skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Task-Specific PPE and Engineering Controls
The level of PPE should be escalated based on the specific task being performed and the potential for exposure. The following table outlines recommended PPE and engineering controls for common laboratory procedures involving this compound.
| Laboratory Task | Required PPE | Recommended Engineering Controls |
| Weighing and Aliquoting Powder | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- N95 or P1 dust mask | - Chemical fume hood or a balance enclosure with local exhaust ventilation |
| Dissolving in Solvents | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Well-ventilated area. A fume hood is recommended if volatile solvents are used. |
| Reaction Setup and Monitoring | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical fume hood, especially if the reaction is heated or involves hazardous reagents. |
| Spill Cleanup | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- N95 or P1 dust mask (for powder spills) | - Ensure adequate ventilation. For large spills, restrict access to the area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for ensuring a safe workflow. The following step-by-step plan provides a framework for safe laboratory operations.
1. Pre-Handling Preparation:
-
Review Safety Information: Before beginning any work, consult the available safety data sheets for chemically similar compounds, such as Z-Lys(Boc)-OH[1][2].
-
Designate a Work Area: Prepare a clean and designated area for handling the compound, preferably within a chemical fume hood.
-
Assemble PPE: Gather all necessary PPE as outlined in the tables above.
2. Handling the Compound:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of any fine powder[1][3].
-
Dissolution: Add solvents slowly and carefully to the solid to avoid splashing.
-
Reaction: Conduct all reactions in a chemical fume hood, particularly if heating or using other hazardous chemicals.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or contaminated this compound powder should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated and appropriately labeled hazardous waste container. Do not pour chemical waste down the drain[1][4].
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste disposal must be carried out in accordance with local, state, and federal environmental regulations[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA. Retrieved from [Link]
-
Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]
-
CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
